2',6'-Dihydroxy-4,4'-dimethoxychalcone
描述
RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 3/91; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNEWMDVUHUCV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146849 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94441-99-3 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Bioactive Potential: A Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While research on this specific chalcone (B49325) is emerging, this document consolidates the available data and supplements it with findings on structurally similar analogs to offer a broader perspective on its potential therapeutic applications.
Overview of this compound
This compound is a natural product belonging to the chalcone class of flavonoids. These compounds, characterized by an open-chain α,β-unsaturated ketone core, are widely recognized for their diverse pharmacological properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings of this compound is anticipated to confer a unique profile of biological activities. This guide delves into its known antileishmanial effects and explores potential anti-inflammatory, anticancer, and antioxidant properties based on direct evidence and comparative analysis with closely related chalcone derivatives.
Antileishmanial Activity
The most well-documented biological activity of this compound is its potent antileishmanial efficacy. Studies have demonstrated its ability to inhibit the growth of Leishmania amazonensis, the protozoan parasite responsible for cutaneous leishmaniasis.
Quantitative Data: Antileishmanial Efficacy
| Compound | Target Organism | Form | ED50 (µg/mL) | Reference |
| This compound | Leishmania amazonensis | Promastigotes | 0.5 | [1][2] |
| This compound | Leishmania amazonensis | Intracellular Amastigotes | 24 | [1][2] |
Mechanism of Action and Experimental Protocols
In vitro studies have shown that this compound exerts a direct toxic effect on Leishmania parasites.[1] The mechanism does not appear to involve the activation of the host macrophage's nitric oxide metabolism, a common pathway for parasite clearance.[1] Ultrastructural analysis of promastigotes treated with the compound revealed enlarged and disorganized mitochondria, suggesting that mitochondrial dysfunction is a key aspect of its antileishmanial action.[1]
A significant finding is that the encapsulation of this compound in poly(d,l-lactide) nanoparticles enhances its efficacy against intracellular amastigotes and improves its therapeutic outcome in animal models of leishmaniasis.[3][4]
Experimental Protocol: In Vitro Antileishmanial Assay
A typical experimental workflow to determine the antileishmanial activity is as follows:
Anti-inflammatory Activity (Comparative Analysis)
Direct experimental data on the anti-inflammatory properties of this compound is limited. However, extensive research on its close structural analog, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , provides strong indications of its potential in this area.
Quantitative Data: Anti-inflammatory Effects of DHMDC
| Compound | Model | Key Findings | Reference |
| DHMDC | LPS-stimulated RAW 264.7 macrophages | Significantly reduced IL-1β, TNF-α, and nitrite (B80452) levels. | [5][6] |
| DHMDC | Carrageenan-induced inflammation in mice | Reduced neutrophil migration at 3 mg/kg (p.o.). | [5][6] |
Potential Signaling Pathways
Chalcones commonly exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators. While not yet demonstrated for this compound, it is plausible that it shares these mechanisms with other chalcones.
Anticancer Activity (Comparative Analysis)
Quantitative Data: Anticancer Effects of a Structural Isomer
| Compound | Cell Line | IC50 (µM) | Reference |
| 2',4-dihydroxy-4',6'-dimethoxychalcone | MCF-7 (Breast Cancer) | 52.5 | [7] |
| 2',4-dihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 (Breast Cancer) | 66.4 | [7] |
Potential Mechanisms of Action
Chalcones have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis and autophagy, and cell cycle arrest. The anticancer activity of chalcones is often linked to their ability to modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Antioxidant and Other Bioactivities (Comparative and Inferred)
The phenolic hydroxyl groups in the structure of this compound suggest a potential for antioxidant activity through free radical scavenging. While direct quantitative data from assays like DPPH or ABTS is not currently available for this specific compound, chalcones, in general, are known for their antioxidant properties.
Furthermore, the dihydro-derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) , has been investigated for its potential in ameliorating cognitive impairment in a model of Alzheimer's disease, where it demonstrated acetylcholinesterase (AChE) inhibitory activity and reduced oxidative stress.[8][9][10]
Conclusion and Future Directions
This compound has demonstrated significant potential as an antileishmanial agent, with a clear mechanism of action involving mitochondrial disruption in the parasite. While direct evidence for its anti-inflammatory, anticancer, and antioxidant activities is currently limited, the extensive research on its structural analogs strongly suggests that these are promising areas for future investigation.
For researchers and drug development professionals, this compound represents a valuable lead compound. Future studies should focus on:
-
Comprehensive screening of its activity against a broader range of cancer cell lines and inflammatory models.
-
Quantitative assessment of its antioxidant capacity using standardized assays.
-
Elucidation of the specific signaling pathways it modulates to understand its mechanisms of action.
-
Pharmacokinetic and toxicological studies to evaluate its drug-like properties and safety profile.
The exploration of this and other related chalcones holds considerable promise for the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of in vitro and in vivo antileishmanial activities of 2', 6'-dihydroxy-4'-methoxychalcone by entrapment in poly(D,L-lactide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Isolation, and Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural origins and methodologies for the isolation and purification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353) (CAS No: 94441-99-3), a polyphenolic compound belonging to the chalcone (B49325) subclass of flavonoids. This guide synthesizes available data on its sources and outlines a generalized experimental protocol for its extraction and characterization, tailored for a scientific audience engaged in natural product chemistry and drug discovery.
Natural Sources
This compound has been identified in a select number of plant species. The primary reported natural sources are detailed below. The limited number of known sources suggests that further phytochemical screening of related plant genera may yield new sources of this compound.
| Plant Species | Family | Reference(s) |
| Cephalotaxus sinensis | Cephalotaxaceae | [1][2][3] |
| Vitex quinata | Lamiaceae | [4] |
| Pityrogramma calomelanos | Pteridaceae | [4] |
Generalized Isolation and Purification Methodology
While specific, detailed isolation protocols for this compound from its natural sources are not extensively published, a robust, generalized methodology can be constructed based on established phytochemical techniques used for isolating structurally similar chalcones from plant matrices. The following protocol is a representative workflow.
Experimental Protocol
2.1. Plant Material Preparation
-
Collection and Identification: Collect the relevant plant parts (e.g., leaves, stems, or inflorescences). Ensure proper botanical identification by a qualified taxonomist.
-
Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area to a constant weight. Once fully dried, pulverize the material into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
2.2. Solvent Extraction
-
Objective: To create a crude extract containing the target chalcone and other secondary metabolites.
-
Procedure:
-
Perform successive extractions on the powdered plant material (e.g., 500 g) with solvents of increasing polarity. A typical sequence is Hexane -> Dichloromethane (B109758) (DCM) -> Methanol (B129727) (MeOH).[5]
-
Macerate the plant powder in each solvent (e.g., 3 x 2 L for each solvent) at room temperature for a period of 24-48 hours per solvent wash.
-
After each maceration, filter the solvent. Combine the filtrates for each respective solvent.
-
Concentrate the filtrates under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude hexane, DCM, and methanol extracts. Chalcones are typically found in medium-polarity extracts like dichloromethane or ethyl acetate (B1210297).[5]
-
2.3. Chromatographic Purification
-
Objective: To isolate the target chalcone from the complex crude extract. This is often guided by bioassay or preliminary TLC analysis.
-
Silica (B1680970) Gel Column Chromatography:
-
Pre-adsorb the most promising crude extract (e.g., the dichloromethane extract) onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed with the same stationary phase in a non-polar solvent (e.g., n-hexane).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column using a gradient solvent system, gradually increasing polarity. Common mobile phases include n-hexane/ethyl acetate or n-hexane/acetone mixtures, starting with 100% n-hexane and progressively increasing the proportion of the more polar solvent.[5]
-
Collect fractions of a fixed volume (e.g., 25-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., UV light at 254/366 nm and/or an anisaldehyde-sulfuric acid spray reagent).
-
-
Further Purification (if necessary):
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
If purity is insufficient, subject these combined fractions to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, to remove closely related impurities.
-
2.4. Structure Elucidation and Characterization
-
Objective: To confirm the identity and purity of the isolated compound.
-
Methodologies:
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula. Electrospray ionization (ESI-MS) is commonly used.
-
Nuclear Magnetic Resonance (NMR): Perform ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and assign all proton and carbon signals.
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemistry.[6]
-
Spectroscopy: Measure UV-Vis and Infrared (IR) spectra to identify chromophores and functional groups characteristic of the chalcone scaffold.
-
Physicochemical and Spectroscopic Data
The definitive identification of this compound relies on a combination of physical and spectroscopic data.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₁₆O₅ | [4] |
| Molecular Weight | 300.30 g/mol | [4] |
| Monoisotopic Mass | 300.09977 Da | [4] |
| Appearance | Crystalline Solid | [6] |
| Required Spectroscopic Analysis | ¹H NMR, ¹³C NMR, ESI-MS, UV-Vis, IR |
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of the processes involved in the isolation and characterization of this compound.
Caption: Generalized workflow for the isolation of this compound.
Caption: Key analytical methods for the structural characterization of the isolated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C17H16O5 | CID 6438580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and molecular structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (B600353), a flavonoid compound belonging to the chalcone (B49325) subclass. It details the molecule's chemical and structural properties, summarizes its known biological activities, and provides established experimental protocols for its synthesis and bioactivity assessment. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of this and related chalcone structures. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using DOT language scripts.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, is an open-chain flavonoid characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is a precursor for the biosynthesis of a wide array of flavonoids and isoflavonoids. The molecule has been identified in various plant species, including Vitex quinata and Pityrogramma calomelanos.[1]
Physicochemical and Crystallographic Data
The fundamental chemical and structural properties of this compound are summarized below. The crystal structure reveals a non-planar molecule where the two phenyl rings are angled at 13.1 degrees relative to each other.[2] The structure is stabilized by two intramolecular hydrogen bonds.[2]
| Property | Value | Reference |
| IUPAC Name | (2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |
| Synonyms | Gymnogrammene, this compound | [1] |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.30 g/mol | [1] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [2] |
| Unit Cell Dimensions | a = 27.903 Å, b = 13.958 Å, c = 7.662 Å | [2] |
| Calculated Density | 1.337 Mg/m³ | [2] |
Spectroscopic Data
| Spectroscopy | Characteristic Peaks / Shifts |
| ¹H NMR | Expected signals for aromatic protons, vinylic protons (α,β-unsaturated system), methoxy (B1213986) group protons, and hydroxyl protons. The two vinylic protons (H-α and H-β) would appear as doublets with a large coupling constant (J ≈ 15 Hz), characteristic of an (E)-alkene. |
| ¹³C NMR | Expected signals include those for the carbonyl carbon (C=O) around 190 ppm, carbons of the two aromatic rings, vinylic carbons, and methoxy group carbons. |
| FTIR (cm⁻¹) | Expected characteristic absorption bands include: a broad peak for O-H stretching (hydroxyl groups) around 3400-3200 cm⁻¹, C-H stretching (aromatic) just above 3000 cm⁻¹, C-H stretching (aliphatic/methoxy) just below 3000 cm⁻¹, a strong C=O stretching (conjugated ketone) around 1650-1630 cm⁻¹, C=C stretching (aromatic and vinylic) in the 1600-1450 cm⁻¹ region, and C-O stretching (ethers) around 1250-1050 cm⁻¹. |
Biological Activities and Mechanisms of Action
Chalcones are a well-documented class of bioactive compounds with a broad range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The activity of this compound and its analogs is an active area of investigation.
Anti-inflammatory Activity
Chalcone derivatives are known to exhibit significant anti-inflammatory properties. Studies on related compounds demonstrate that their mechanism often involves the modulation of key inflammatory signaling pathways. For instance, certain chalcones can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-activated macrophages. This suppression is frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
dot
Anticancer Activity
The anticancer potential of various chalcone derivatives has been demonstrated against multiple human cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, related chalcones have been shown to induce apoptosis in liver cancer cells, characterized by chromatin condensation and the appearance of a hypodiploid peak in flow cytometry analysis. The pro-apoptotic mechanism can involve the regulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of the apoptotic process.
dot
Antioxidant Activity
The chalcone structure, particularly the presence of hydroxyl groups on the aromatic rings, is strongly associated with antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and terminate damaging chain reactions. The antioxidant capacity of chalcone derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge this stable free radical.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for performing key biological assays to evaluate its activity.
Synthesis via Claisen-Schmidt Condensation
This protocol describes a base-catalyzed Claisen-Schmidt condensation, a standard method for synthesizing chalcones. A solvent-free "grinding" technique is often cited as an efficient, environmentally friendly alternative.
Materials:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH), solid pellets or 10% aqueous solution
-
Ethanol (for conventional method) or Mortar and Pestle (for grinding method)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Ice
Protocol (Grinding Method):
-
Place equimolar amounts of 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde into a porcelain mortar.
-
Add one pellet of solid NaOH (approximately one equivalent).
-
Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The reaction mixture will typically become a thick, colored paste.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, scrape the solid product from the mortar.
-
Wash the solid with cold deionized water to remove the NaOH catalyst.
-
Isolate the crude chalcone product by suction filtration using a Büchner funnel.
-
For higher purity, the product can be recrystallized from a suitable solvent, such as 95% ethanol.
dot
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom microplates
-
Cultured cells (e.g., a cancer cell line)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or plate reader
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL) to separate wells.
-
Initiate Reaction: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well. Include a control well containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC₅₀ Determination: Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure is amenable to straightforward synthesis and modification, allowing for extensive structure-activity relationship studies. The documented anti-inflammatory, anticancer, and antioxidant activities of related chalcones provide a strong rationale for further investigation into the specific mechanisms and potential applications of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this versatile molecule.
References
Preliminary Technical Data Sheet: 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Research, Scientific, and Drug Development Professionals
Chemical Identification
This document provides a technical overview of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a naturally occurring chalcone (B49325). Due to a lack of extensive research on this specific molecule, this guide also incorporates data from closely related chalcone derivatives to provide a broader context for its potential biological activities.
| Identifier | Value |
| CAS Number | 20621-49-2 |
| IUPAC Name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
Known Synonyms
-
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
-
(E)-2',6'-Dihydroxy-4,4'-dimethoxychalcone
-
Gymnogrammene
Synthesis
The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of structurally similar chalcones and may require optimization for this specific compound.
Materials:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
n-hexane and acetone (B3395972) for elution
Procedure:
-
In a round-bottom flask, dissolve 2,6-Dihydroxy-4-methoxyacetophenone (1 equivalent) and 4-Methoxybenzaldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 50% w/v).
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
The precipitated crude product is then collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by column chromatography on silica gel, using a solvent system such as n-hexane:acetone to elute the desired compound.
-
The structure of the purified product should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Biological Activity and Potential Applications
Potential Anti-Inflammatory Activity
A related dihydrochalcone, 2′,6′-dihydroxy-4′-methoxydihydrochalcone (DHMDC), has been shown to possess anti-inflammatory properties.
| Compound | Assay | Cell Line/Model | Observed Effect |
| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | LPS-induced inflammation | Macrophages (RAW 264.7) and neutrophils | Significant reduction in IL-1β, TNF, and nitrite (B80452) levels. |
| 2′,6′-dihydroxy-4′-methoxydihydrochalcone | Carrageenan-induced inflammation | Male Swiss mice | Significant reduction in neutrophil migration. |
Potential Anticancer and Cytotoxic Activity
Various methoxylated chalcones have demonstrated cytotoxic effects against cancer cell lines. For instance, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has been shown to inhibit breast cancer cell growth.
| Compound | Cell Line | Activity |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Luminal A and triple-negative breast cancer cells | Selective inhibition of proliferation, induction of autophagy and intrinsic apoptosis. |
Asymmetric Catalysis
This compound has been utilized as a substrate in asymmetric catalysis. It can be cyclized to the naturally occurring flavanone, naringenin-4',7-dimethyl ether, with up to 64% enantiomeric excess using cinchona alkaloids as chiral Brønsted base mediators.
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related chalcones, it can be hypothesized that it may interact with key inflammatory and cell survival pathways.
Hypothetical Anti-Inflammatory Signaling Pathway
Many chalcones exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. A potential mechanism is the inhibition of IκBα phosphorylation, which prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
An In-depth Technical Guide to the Spectroscopic Interpretation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a chalcone (B49325) derivative with potential applications in drug development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual diagrams of key structural features and analytical workflows are also presented to facilitate a deeper understanding of this compound's molecular characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 300.31 | Data not available | [M]⁺ (Molecular Ion) |
| Further fragmentation data not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A general method for the synthesis of chalcones is the Claisen-Schmidt condensation.
-
Reaction Setup: 2',6'-dihydroxy-4'-methoxyacetophenone (B1346105) (1 equivalent) and 4-methoxybenzaldehyde (B44291) (1 equivalent) are dissolved in ethanol.
-
Catalyst Addition: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to aid in structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used as the ionization technique.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for accurate mass measurements.
-
Data Acquisition: The mass spectrum is acquired over a suitable m/z range to observe the molecular ion and its fragmentation pattern.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic data acquisition and interpretation.
Potential Therapeutic Targets of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs in Disease
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chalcones, a class of polyphenolic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and represent a privileged scaffold in medicinal chemistry. They exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-melanogenic effects. This technical guide focuses on the potential therapeutic targets of a specific natural chalcone (B49325), 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While direct research on this compound is nascent, this document synthesizes the available data and extrapolates its potential mechanisms of action by examining closely related structural analogs. Key therapeutic targets identified through these analogs include critical nodes in the NF-κB and MAPK signaling pathways for inflammation, the intrinsic apoptosis and autophagy pathways in cancer, and the PKA/CREB/MITF pathway in melanogenesis. This guide presents quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers investigating the therapeutic utility of this chalcone family.
Introduction to this compound
This compound is a naturally occurring chalcone that has been isolated from plants such as Vitex quinata and Pityrogramma calomelanos[1]. Structurally, it belongs to the chalcone family, which are aromatic ketones known for their diverse biological activities. While comprehensive mechanistic studies on this specific molecule are limited, research on its structural isomers and related derivatives provides a strong foundation for predicting its potential therapeutic targets. This guide will focus on three primary areas of therapeutic interest: anti-inflammatory, anti-cancer, and anti-melanogenic activities, drawing evidence from the most relevant and well-researched analogs.
The primary analogs discussed in this guide include:
-
2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC): A potent anti-inflammatory and anti-melanogenic isomer.
-
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC): An isomer with demonstrated anti-cancer properties.
-
4,4'-dimethoxychalcone (B191108) (DMC, parent compound): The non-hydroxylated backbone, studied for its effects on apoptosis and endoplasmic reticulum (ER) stress.
-
2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (calomelanone): The saturated (dihydro) form of the title compound, studied for its pro-apoptotic effects in breast cancer[2].
Potential Therapeutic Area: Anti-Inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Chalcones are well-documented modulators of inflammatory signaling. The primary targets in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6.
Key Signaling Pathways
2.1.1 NF-κB Signaling Pathway In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα)[3]. Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes[3][4].
Several chalcone analogs potently inhibit this pathway. For example, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65 and reducing the expression of downstream targets like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5].
Caption: NF-κB signaling pathway and point of inhibition by chalcones.
2.1.2 MAPK Signaling Pathway The MAPK family, including ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by upstream signals and phosphorylate transcription factors that control inflammatory gene expression. Studies on 2'-hydroxy-4',6'-dimethoxychalcone show it can suppress the phosphorylation of p38 and JNK, which are positive regulators of inflammation[5]. Interestingly, it was also found to increase the phosphorylation of ERK, which can have anti-inflammatory roles in some contexts[6].
Quantitative Data: Anti-Inflammatory Effects
The inhibitory effects of this compound and its analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells are summarized below.
| Compound Name | Concentration (µM) | % Inhibition of NO Production (relative to LPS control) | Reference |
| This compound (4,4'-DMC) | 20 | ~ 23.1% | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 20 | ~ 83.95% | [6] |
| 2'-hydroxy-3',4'-dimethoxychalcone (3',4'-DMC) | 20 | ~ 79.75% | [6] |
| 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | 10 | ~ 72.58% | [7] |
Potential Therapeutic Area: Anti-Cancer Activity
Chalcones are widely investigated for their cytotoxic effects against various cancer cell lines. The potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of autophagy.
Key Signaling Pathways
3.1.1 Intrinsic (Mitochondrial) Apoptosis The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic proteins (e.g., Bax, Bak) promote MOMP, leading to the release of cytochrome c, while anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) prevent it. Released cytochrome c triggers the activation of a caspase cascade (caspase-9, caspase-3) that executes cell death[8].
The analog 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) induces apoptosis in breast cancer cells by altering the mitochondrial membrane potential and activating caspases 3 and 7[8][9]. Similarly, the parent compound 4,4'-dimethoxychalcone upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1[10].
Caption: Intrinsic apoptosis pathway and modulation by chalcones.
3.1.2 Autophagy and ER Stress Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. DDC has been shown to trigger autophagy in breast cancer cells[8]. The parent compound, 4,4'-dimethoxychalcone, impairs autophagic flux by causing lysosomal dysfunction and simultaneously induces terminal ER stress, evidenced by the upregulation of markers like GRP78, ATF4, and CHOP[10]. This dual action suggests a complex mechanism where the chalcone pushes the cell towards apoptosis.
Quantitative Data: Anti-Cancer Effects
IC50 values indicate the concentration of a compound required to inhibit a biological process by 50%.
| Compound Name | Cell Line | Effect | IC50 Value (µM) | Reference |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | PANC-1 | Cytotoxicity | 10.5 ± 0.8 | [11] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | MIA PACA2 | Cytotoxicity | 12.2 ± 0.9 | [11] |
| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM | Growth Inhibition | 10.67 | [12] |
| 2',4'-Dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 | Growth Inhibition | 18.60 | [12] |
Potential Therapeutic Area: Anti-Melanogenic Activity
The regulation of melanin (B1238610) synthesis (melanogenesis) is a key target for dermatological and cosmetic applications. The core pathway involves the transcription factor MITF, which controls the expression of melanogenic enzymes like tyrosinase.
Key Signaling Pathway
Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB enters the nucleus and promotes the transcription of the MITF gene, leading to increased melanin production[6][7].
The highly active isomer, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC), effectively inhibits this pathway by downregulating the phosphorylation of PKA and CREB, leading to reduced MITF expression and decreased tyrosinase activity[6]. In contrast, the title compound, this compound, was found to be ineffective and even slightly stimulatory for melanogenesis at the tested concentration, highlighting how subtle structural changes can dramatically alter biological activity[6][13].
Quantitative Data: Anti-Melanogenic Effects
The effects of chalcone derivatives on melanin content in α-MSH-stimulated B16F10 melanoma cells are presented below.
| Compound Name | Concentration (µM) | Effect on Melanin Content (relative to α-MSH control) | Reference |
| This compound (4,4'-DMC) | 5 | Increase by ~7.7% | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 5 | Decrease by ~32.6% | [6] |
| 2'-hydroxy-3,4'-dimethoxychalcone (3,4'-DMC) | 5 | Decrease by ~18.3% | [6] |
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the therapeutic potential of chalcones.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is quantified by measuring its absorbance[14][15].
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[15].
-
Incubation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals[9][16].
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader[14][16].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide Production Measurement: Griess Assay
This protocol quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of nitric oxide (NO), in cell culture supernatants.
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs light at 540 nm[17][18].
Procedure:
-
Sample Collection: After treating cells (e.g., RAW 264.7 macrophages) with LPS and the test compound for a specified time, collect 50 µL of the culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) at concentrations ranging from 0 to 100 µM in the same culture medium.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each 50 µL sample and standard in a new 96-well plate[19].
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Protein Expression Analysis: Western Blot for NF-κB Pathway
This protocol details the detection of key proteins (e.g., p-IκBα, total IκBα, nuclear p65) to assess NF-κB pathway activation.
Caption: General workflow for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis: Treat cells as required. For translocation analysis, prepare separate cytoplasmic and nuclear protein extracts using a cell fractionation kit[20]. For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors[3][21].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis[11].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding[21].
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p65, mouse anti-IκBα) overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).
Conclusion and Future Directions
The available evidence, primarily from structural analogs, suggests that this compound holds potential as a modulator of key signaling pathways implicated in inflammation and cancer. Its predicted targets include the NF-κB and MAPK pathways, as well as the intrinsic apoptosis machinery. However, direct experimental data on the title compound is sparse and, in the case of melanogenesis, indicates a contrasting activity profile compared to its more potent isomers.
This underscores a critical need for future research:
-
Direct Biological Evaluation: Systematic screening of this compound is required to confirm its activity and potency in anti-inflammatory and anti-cancer assays.
-
Mechanism of Action Studies: Should activity be confirmed, detailed mechanistic studies are needed to identify its direct molecular binding partners and elucidate its effects on the signaling pathways outlined in this guide.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis of a library of related chalcones would clarify the specific structural features (e.g., placement of hydroxyl and methoxy (B1213986) groups) that govern potency and selectivity for different biological targets.
This technical guide provides a foundational framework for researchers to initiate and advance the investigation of this compound as a potential therapeutic agent.
References
- 1. (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C17H16O5 | CID 6438580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Griess Reagent System [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antioxidant Properties of Substituted Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of naturally occurring polyphenolic compounds, have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant potential of various substituted chalcones. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details the experimental protocols for key antioxidant assays, presents a compilation of quantitative antioxidant activity data, and elucidates the underlying molecular mechanisms of action, with a particular focus on the Nrf2 signaling pathway.
Introduction: Chalcones as Antioxidants
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This unique structural framework is responsible for their broad spectrum of biological activities. The antioxidant capacity of chalcones is primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The presence of hydroxyl and methoxy (B1213986) substituents on the aromatic rings significantly influences their antioxidant potential. These compounds can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Understanding the structure-activity relationships of substituted chalcones is crucial for the rational design of novel and more effective antioxidant agents.
Quantitative Antioxidant Activity of Substituted Chalcones
The antioxidant efficacy of substituted chalcones has been extensively evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as results from the Ferric Reducing Antioxidant Power (FRAP) assay. All IC50 values have been standardized to micromolar (µM) for consistent comparison.
Table 1: DPPH Radical Scavenging Activity of Substituted Chalcones
| Chalcone (B49325) Derivative | IC50 (µM) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 34.21 | [1] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 27.10 | [1] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 11.92 | [1] |
| 2'-hydroxychalcone | 111.48 | [2] |
| 2'-hydroxy-4-methoxychalcone | 125.85 | [2] |
| 2'-hydroxy-3-methoxychalcone | 133.71 | [2] |
| 2',4'-dihydroxychalcone | 104.06 | [2] |
| 2',5'-dihydroxychalcone | 124.87 | [2] |
| 2'-hydroxy-4'-methoxychalcone | 133.71 | [2] |
| 4'-methoxychalcone | 218.22 | [2] |
| 4'-bromochalcone | >348.24 | [2] |
| 3'-bromochalcone | 233.29 | [2] |
| 2'-bromochalcone | 243.73 | [2] |
| 4'-phenylchalcone | >351.65 | [2] |
| JVF3 | 61.4 | [3] |
| Chalcone 6 | 3.78 | [4] |
| Chalcone 7 | 10.06 | [4] |
| Chalcone 12 | 23.73 | [4] |
| Guaiacyl-substituted derivative 4a | 186 | [5] |
| Guaiacyl-substituted derivative 4c | 39 | [5] |
| Guaiacyl-substituted derivative 4e | 46 | [5] |
| Catechol derivative 18a-c | Strong Activity | [6] |
Table 2: ABTS Radical Scavenging Activity of Substituted Chalcones
| Chalcone Derivative | IC50 (µM) | Reference |
| JVC1 | 85.3 | [3] |
| JVC3 | 53.76 | [3] |
| JVC4 | 50.34 | [3] |
| JVC5 | 83.15 | [3] |
| JVF2 | 89.12 | [3] |
| 3-methoxy-4-hydroxy-substituted chalcones 19a-c | Favorable Activity | [6] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Chalcones
| Chalcone Derivative | Result | Reference |
| Chalcone 6 | High Reducing Power | [4] |
| Chalcone 7 | High Reducing Power | [4] |
| Chalcone 12 | High Reducing Power | [4] |
| 2'-hydroxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.012 | [7] |
| 2'-hydroxy-4-methoxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.011 | [7] |
| 2',6'-dihydroxy-3-methoxychalcone | Reducing Power (Absorbance at 10 µg/mL): 0.016 | [7] |
| Cadmium complex of 4-ethoxy-2''-hydroxychalcone | Notable activity (11.63 µM at 10 µg/mL) | [8] |
Experimental Protocols
This section provides detailed methodologies for the three key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction. The change in absorbance is measured spectrophotometrically at 517 nm.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Substituted chalcone solutions of varying concentrations
-
Ascorbic acid (positive control)
-
Methanol (or other suitable solvent)
Procedure:
-
Prepare a series of dilutions of the substituted chalcone and ascorbic acid in the chosen solvent.
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Caption: DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm.
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Substituted chalcone solutions of varying concentrations
-
Trolox (positive control)
-
Ethanol (B145695) or phosphate (B84403) buffer (for dilution)
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the substituted chalcone and Trolox.
-
In a 96-well microplate, add 10 µL of each dilution to respective wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
References
- 1. 2'-Hydroxy-4'-Methoxychalcone | C16H14O3 | CID 5380645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',4'-Dihydroxychalcone | CAS:1776-30-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2'-Hydroxy-3-methoxychalcone | C16H14O3 | CID 5840229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2′,5′-Dihydroxychalcone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Anticancer Effects of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Analogs on Breast Cancer Cell Lines: A Technical Guide
Disclaimer: This technical guide addresses the anticancer effects of chalcones on breast cancer cell lines. While the primary topic of interest is 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a thorough review of the scientific literature reveals a notable scarcity of specific studies on its bioactivity in this context. However, substantial research is available for its close structural analog, the dihydrochalcone (B1670589) derivative Calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone) , and the isomeric chalcone (B49325) 2',4'-dihydroxy-4',6'-dimethoxy-chalcone (DDC) . This document will therefore focus on the well-documented anticancer effects of these two compounds to provide a comprehensive understanding of the potential mechanisms of this chemical class for researchers, scientists, and drug development professionals.
Executive Summary
Chalcones, a class of natural compounds, have garnered significant interest in oncology for their potential as anticancer agents. This guide provides a detailed overview of the cytotoxic and mechanistic effects of Calomelanone and DDC on human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and triple-negative MDA-MB-231 cell lines. The data presented herein summarizes the key findings on their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data Summary
The cytotoxic effects of Calomelanone and DDC have been quantified in several studies. The following tables summarize the key findings, including IC50 values and effects on cell cycle distribution and mitochondrial membrane potential.
Table 1: Cytotoxicity (IC50) of Chalcone Analogs in Breast Cancer and Non-Tumorigenic Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Calomelanone | MDA-MB-231 | > 200 | 24 hours | [1] |
| Calomelanone | MCF-7 | > 200 | 24 hours | [1] |
| DDC | MDA-MB-231 | 66.4 | Not Specified | [2] |
| DDC | MCF-7 | 52.5 | Not Specified | [2] |
| DDC | MCF-12F (Non-tumorigenic) | 232.8 | Not Specified | [2] |
Note: The IC50 values for Calomelanone were reported as being less toxic than its related compound 1 in the cited study, with IC50 values exceeding 200 µM at 24 hours.
Table 2: Effect of DDC on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |
| MCF-7 | DDC (IC50) | 65.7 | 24.1 | [3] |
| MDA-MB-231 | DDC (IC50) | 62.5 | 28.7 | [3] |
Table 3: Effect of DDC on Mitochondrial Membrane Potential (Δψm)
| Cell Line | Treatment | % of Cells with Depolarized Δψm | Reference |
| MCF-7 | DDC | 58 | [2] |
| MDA-MB-231 | DDC | 70 | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the studies of Calomelanone and DDC.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (MCF-7, MDA-MB-231) and non-tumorigenic cells (MCF-12F) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: The cells are treated with various concentrations of the chalcone compounds or vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol).[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance is measured at 630 nm and subtracted from the 570 nm readings.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the chalcone compounds at the desired concentrations for the specified time.[1][7]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[7]
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the chalcone compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.[8]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: After treatment with the chalcone compounds, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways).
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these chalcone analogs are mediated through the modulation of several key signaling pathways.
Induction of Apoptosis
Both Calomelanone and DDC have been shown to induce apoptosis in breast cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DDC has been observed to alter the mitochondrial outer membrane potential, a key event in the intrinsic apoptosis pathway.[2] A related dihydrochalcone has been shown to induce the activation of caspase-3, -8, and -9, indicating the involvement of both pathways.[1]
Caption: Intrinsic apoptosis pathway induced by chalcone analogs.
Cell Cycle Arrest
DDC induces cell cycle arrest primarily at the G0/G1 phase in both MCF-7 and MDA-MB-231 cells.[3] This is a common mechanism for anticancer agents to inhibit cell proliferation. Some studies on related chalcones also show an arrest at the G2/M phase.[8]
Caption: Chalcone-induced G0/G1 cell cycle arrest.
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. It is often dysregulated in breast cancer.[9][10] DDC has been shown to trigger autophagy, a process that is negatively regulated by the mTOR signaling pathway.[3] Furthermore, a related chalcone has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcone analogs.
Experimental Workflow Overview
The general workflow for investigating the anticancer effects of chalcone compounds on breast cancer cell lines is depicted below.
Caption: General experimental workflow for studying chalcone anticancer effects.
Conclusion and Future Directions
The available evidence strongly suggests that chalcones, exemplified by Calomelanone and DDC, exhibit significant anticancer properties against breast cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways like PI3K/Akt/mTOR. While specific data for this compound is currently lacking, the findings for its close analogs provide a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
-
Synthesizing and evaluating the specific anticancer effects of this compound on a panel of breast cancer cell lines.
-
Conducting in-depth mechanistic studies to elucidate the precise molecular targets of these compounds.
-
Performing in vivo studies using animal models to assess the efficacy and safety of these chalcones as potential breast cancer therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and future potential of this promising class of compounds in the fight against breast cancer.
References
- 1. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Deciphering the role of PI3K/Akt/mTOR pathway in breast cancer biology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide delves into the mechanisms by which 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its close structural analogs modulate key anti-inflammatory pathways. While specific quantitative data for this compound is limited in the current literature, this paper will present a comprehensive analysis of closely related compounds, such as 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) and other dimethoxychalcone derivatives. The primary mechanisms of action involve the downregulation of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides a detailed overview of the experimental data, protocols, and the intricate signaling pathways involved, offering a valuable resource for researchers in the field of inflammation and drug discovery.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Chalcones, characterized by an open-chain flavonoid structure, have emerged as promising candidates due to their ability to target multiple inflammatory pathways. This whitepaper focuses on the anti-inflammatory properties of this compound and its analogs, providing a detailed examination of their effects on cellular signaling.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of chalcone (B49325) derivatives has been quantified in various in vitro and in vivo models, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key quantitative findings for chalcones structurally related to this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | 10 μM | ~72.58% | [1] |
| 2'-hydroxy-2,6'-dimethoxychalcone | RAW 264.7 | Not specified | Superior to other derivatives | [2][3] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Cytokine | Concentration | % Inhibition | Reference |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | IL-1β | Not specified | Significant reduction | [4][5] |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | TNF-α | Not specified | Significant reduction | [4][5] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | IL-6 | 20 μM | ~83.12% | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | IL-1β | 20 μM | ~68.52% | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | TNF-α | 20 μM | ~91.64% | [6] |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | IL-6 | Not specified | Decreased production | [1] |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | TNF-α | Not specified | Decreased production | [1] |
Table 3: Inhibition of Pro-inflammatory Enzymes
| Compound | Cell Line | Enzyme | Concentration | % Inhibition | Reference |
| 2'-hydroxy-2,6'-dimethoxychalcone | RAW 264.7 | iNOS | Not specified | Superior to other derivatives | [2][3] |
| 2'-hydroxy-2,6'-dimethoxychalcone | RAW 264.7 | COX-2 | Not specified | Superior to other derivatives | [2][3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | iNOS | 20 μM | 83.15% | [6] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | COX-2 | 20 μM | 10.8% | [6] |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | iNOS | Not specified | Suppressed expression | [1] |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | COX-2 | Not specified | Suppressed expression | [1] |
Key Signaling Pathways Modulated
The anti-inflammatory effects of this compound and its analogs are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Figure 1: NF-κB signaling pathway and the inhibitory action of dimethoxychalcones.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators.
Figure 2: MAPK signaling cascade and the inhibitory action of dimethoxychalcones.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this whitepaper.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the chalcone derivative for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.
Cell Viability Assay (MTT Assay)
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, the culture medium is replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader.
Figure 3: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. An equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 4: General workflow for Western blot analysis.
Conclusion
The available scientific evidence strongly suggests that this compound and its structural analogs possess significant anti-inflammatory properties. Their mechanism of action is multifactorial, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of key pro-inflammatory mediators such as NO, TNF-α, IL-1β, and IL-6, as well as the downregulation of iNOS and COX-2 expression. While further studies are warranted to elucidate the precise quantitative effects and in vivo efficacy of this compound, the data presented in this whitepaper provide a strong rationale for its continued investigation as a potential therapeutic agent for the treatment of inflammatory diseases. The detailed experimental protocols and pathway diagrams included herein serve as a valuable resource for researchers and drug development professionals working in this promising area.
References
- 1. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone as a Novel Antileishmanial Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel, effective, and safe antileishmanial drugs. This technical guide explores the promising antileishmanial potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a naturally derived chalcone (B49325) that has demonstrated significant activity against Leishmania parasites. This document provides a comprehensive overview of its biological activity, mechanism of action, and relevant experimental protocols to support further research and development in this area.
Quantitative Antileishmanial and Cytotoxic Activity
This compound (DMC) has exhibited potent in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. The compound's efficacy against both the promastigote (the motile, flagellated form found in the insect vector) and the clinically relevant amastigote (the non-motile, intracellular form in the mammalian host) stages has been evaluated.
| Parameter | Organism/Cell Line | Value | Reference |
| ED50 (Promastigotes) | Leishmania amazonensis | 0.5 µg/mL | [1][2] |
| ED50 (Amastigotes) | Leishmania amazonensis | 24 µg/mL | [1][2] |
| IC50 (Cytotoxicity) | Human Hepatoma (SMMC-7721) | 32.3 ± 1.13 µM | [3] |
| IC50 (Cytotoxicity) | Human Normal Liver (L-02) | 111.0 ± 4.57 µM | [2] |
| IC50 (Cytotoxicity) | Human Fetal Lung Fibroblast (HFL-1) | 152.0 ± 4.83 µM | [2] |
Note: The cytotoxicity data presented is for the structurally similar compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802). While not identical, it provides an initial estimate of the therapeutic window. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or IC50 against mammalian cells) to the effective concentration against the parasite (EC50 or IC50), is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for the parasite over host cells. Based on the available data for a related chalcone, this compound is expected to have a favorable selectivity index.[1][4][5]
Mechanism of Action: Targeting the Parasite's Powerhouse
Current evidence strongly suggests that the antileishmanial activity of this compound is a direct effect on the parasite, independent of macrophage activation.[1][2] The primary target appears to be the mitochondrion, the parasite's energy-generating organelle.[1][6]
Ultrastructural studies using transmission electron microscopy have revealed that treatment with this chalcone leads to significant morphological changes in the mitochondria of Leishmania promastigotes, including enlargement and disorganization.[1][6] This mitochondrial dysfunction is a known mechanism of action for other chalcones and antiprotozoal agents.[7][8] The disruption of mitochondrial function can lead to a cascade of detrimental effects, including:
-
Increased production of Reactive Oxygen Species (ROS): Damage to the electron transport chain can lead to the generation of harmful ROS, inducing oxidative stress.[7][8][9]
-
Decreased ATP production: Impaired mitochondrial function results in a reduction of ATP, the cell's primary energy currency.
-
Disruption of the mitochondrial membrane potential: This is a key indicator of mitochondrial health and is often compromised by agents that target this organelle.[8]
-
Induction of apoptosis-like cell death: The culmination of these mitochondrial insults can trigger a programmed cell death pathway in the parasite.
The selective toxicity of this compound is a key advantage. Studies have shown that while the parasite's mitochondria are severely affected, the organelles of host macrophages remain largely intact, even at high concentrations of the compound.[1]
Figure 1: Proposed mechanism of action of this compound.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
While in vivo data for this compound is limited, a study investigating the efficacy of a poly(d,l-lactide) nanoparticle formulation of the compound in a BALB/c mouse model of cutaneous leishmaniasis caused by L. amazonensis has shown promising results.[10] Encapsulation of the chalcone led to a significant enhancement of its antileishmanial activity.[10]
A suboptimal concentration of the free compound (1 µg/ml) resulted in a 23% reduction in the number of intracellular amastigotes, whereas the nanoparticle-encapsulated form at the same concentration achieved a 53% reduction.[10] In the in vivo model, local subcutaneous treatment with the nanoparticle formulation resulted in significantly smaller lesions compared to control groups.[10] These findings highlight the potential for improved drug delivery systems to enhance the therapeutic efficacy of this chalcone.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antileishmanial potential of this compound.
In Vitro Promastigote Susceptibility Assay (MTT Assay)
This assay determines the effect of the compound on the viability of Leishmania promastigotes.[11][12][13][14]
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Harvest promastigotes in the logarithmic growth phase and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the chalcone stock solution in culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include a drug-free control (medium with DMSO) and a blank (medium only).
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. amazonensis) for 48-72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective dose (ED50) or inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration.
Figure 2: Workflow for the in vitro promastigote susceptibility (MTT) assay.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay assesses the compound's ability to eliminate amastigotes within host macrophages.[15][16][17][18][19]
Materials:
-
Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stationary-phase Leishmania promastigotes
-
24-well plates with glass coverslips or 96-well plates
-
This compound stock solution
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages onto glass coverslips in 24-well plates (or directly into 96-well plates) and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells extensively with pre-warmed PBS to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the chalcone to the infected macrophages in triplicate. Include a drug-free control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light microscopy.
-
Calculate the 50% inhibitory concentration (IC50) based on the reduction in the number of amastigotes per macrophage or the percentage of infected cells.
Figure 3: Workflow for the in vitro intracellular amastigote susceptibility assay.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in Leishmania parasites upon treatment with the chalcone.[20][21][22][23]
Materials:
-
Leishmania promastigotes
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Post-fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol (B145695) series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Transmission electron microscope
Procedure:
-
Treat Leishmania promastigotes with the IC50 concentration of the chalcone for a predetermined time (e.g., 24-48 hours). A control group of untreated parasites should be processed in parallel.
-
Harvest the parasites by centrifugation and wash with PBS.
-
Fix the parasite pellet with the primary fixative for at least 1 hour at room temperature.
-
Wash the cells in buffer and post-fix with the post-fixative for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.
-
Embed the samples in fresh epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope and capture images of the parasite ultrastructure, paying close attention to the mitochondrion, nucleus, and other organelles.
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen-Schmidt condensation reaction.[24][25][26][27][28] This method involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative.
Reactants:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)
-
Solvent (e.g., ethanol)
General Procedure:
-
Dissolve 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.
-
Add a solution of the base catalyst (e.g., aqueous NaOH or KOH) to the mixture.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and hydrochloric acid to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Figure 4: General workflow for the synthesis of this compound.
Conclusion and Future Directions
This compound has emerged as a promising lead compound for the development of new antileishmanial drugs. Its potent in vitro activity against Leishmania amazonensis, coupled with a favorable selectivity profile and a well-defined mechanism of action targeting the parasite's mitochondria, makes it a compelling candidate for further investigation.
Future research should focus on:
-
Broadening the scope of activity: Evaluating the efficacy of the compound against a wider range of Leishmania species, including those responsible for visceral leishmaniasis (L. donovani and L. infantum).
-
Comprehensive in vivo studies: Conducting detailed in vivo efficacy and pharmacokinetic studies in relevant animal models to establish optimal dosing regimens and assess its therapeutic potential in a physiological setting.
-
Lead optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.
-
Target deconvolution: Further elucidating the specific molecular targets within the Leishmania mitochondrion to gain a more in-depth understanding of its mechanism of action.
The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and contribute to the development of a new generation of much-needed antileishmanial therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Antileishmanial Compounds: General Model, Preparation, and Evaluation of 2-Acylpyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. scribd.com [scribd.com]
- 15. med.nyu.edu [med.nyu.edu]
- 16. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. med.nyu.edu [med.nyu.edu]
- 18. scielo.br [scielo.br]
- 19. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.org [mdanderson.org]
- 21. Cytochemical techniques and energy-filtering transmission electron microscopy applied to the study of parasitic Protozoa [epe.lac-bac.gc.ca]
- 22. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 23. Scanning and three-dimensional electron microscopy methods for the study of Trypanosoma brucei and Leishmania mexicana flagella - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 26. scispace.com [scispace.com]
- 27. scitepress.org [scitepress.org]
- 28. scispace.com [scispace.com]
Unveiling the Enigma of "Gymnogrammene": A Search for a Phantom Molecule
Despite a comprehensive investigation into scientific literature and chemical databases, the initial discovery and characterization of a compound named "Gymnogrammene" remain elusive. Extensive searches have yielded no direct references to a molecule with this specific name, suggesting a potential misspelling or a reference to a yet-to-be-discovered or proprietary compound. This technical guide, therefore, addresses the current void of information and provides a framework for the potential characterization of novel bioactive compounds, drawing parallels from the chemical diversity of the fern genus Gymnogramma, from which the name might have been derived.
The name "Gymnogrammene" strongly suggests a connection to the fern genus Gymnogramma, a member of the Pteridaceae family. While no compound by that exact name has been documented, this plant family is a rich source of diverse secondary metabolites with interesting biological activities. Research into related species has revealed the presence of various classes of compounds, including flavonoids, terpenoids, and phenolic acids. It is plausible that "Gymnogrammene" could be a novel, uncharacterized constituent of one of these ferns.
Hypothetical Experimental Workflow for the Discovery and Characterization of a Novel Compound
Should a novel compound like "Gymnogrammene" be isolated from a natural source such as a Gymnogramma species, a systematic approach would be necessary for its full characterization. The following outlines a potential experimental workflow.
Methodological & Application
Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) are a prominent class of compounds within the flavonoid family, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The α,β-unsaturated ketone system is a key structural feature responsible for their biological efficacy.[1] The most efficient and widely used method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde.[3] This document provides detailed protocols for the synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone using both a modern, solvent-free grinding technique and a conventional solution-phase method.
Reaction Principle and Mechanism
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between 2,6-Dihydroxy-4-methoxyacetophenone and 4-Methoxybenzaldehyde (B44291). The reaction proceeds via an aldol (B89426) condensation mechanism.[1] Initially, a strong base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate is protonated by a protic solvent (or during work-up) to yield a β-hydroxy ketone (aldol adduct), which readily undergoes dehydration to form the final α,β-unsaturated ketone, the chalcone (B49325) product.[1][4]
Reaction Scheme:
2,6-Dihydroxy-4-methoxyacetophenone + 4-Methoxybenzaldehyde → this compound
Experimental Protocols
Two primary methods are presented for the synthesis of this compound.
Method A: Solvent-Free Grinding Technique (Green Chemistry Approach)
This method offers advantages such as reduced environmental impact, shorter reaction times, and often higher yields compared to conventional methods.[5][6]
Materials:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Sodium Hydroxide (NaOH) pellets
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water (cold)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
Equipment:
-
Mortar and pestle
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a mortar, combine 2,6-dihydroxy-4-methoxyacetophenone (e.g., 5 mmol), 4-methoxybenzaldehyde (e.g., 6 mmol), and solid NaOH pellets (e.g., 20 mmol).[6]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for approximately 15-20 minutes. The solid mixture will typically become a paste and may change color.[5][6]
-
Work-up: Transfer the solid mixture to a beaker containing crushed ice or cold water (~100 mL).[1][6]
-
Acidification: Stir the mixture until the solid is well-suspended. Slowly acidify the mixture to a pH of ~2 by adding cold 10% HCl dropwise. This will cause the chalcone product to precipitate.[1][6]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold deionized water, and allow it to air-dry.[7]
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then chill in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Method B: Conventional Solution-Phase Synthesis
This is the traditional and widely established method for Claisen-Schmidt condensation.[8]
Materials:
-
2,6-Dihydroxy-4-methoxyacetophenone
-
4-Methoxybenzaldehyde (p-Anisaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water (cold)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filtration apparatus
Procedure:
-
Reactant Preparation: Dissolve 2,6-dihydroxy-4-methoxyacetophenone (e.g., 10 mmol) and 4-methoxybenzaldehyde (e.g., 12 mmol) in ethanol (25-40 mL) in a flask.[1]
-
Reaction Initiation: While stirring the solution at room temperature, add a 40-50% aqueous solution of NaOH or KOH dropwise until the solution becomes turbid and a precipitate begins to form.[1][8]
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed.[1][5]
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~200 g).[1] Acidify the mixture by slowly adding cold 10% HCl with constant stirring until the chalcone precipitates completely.
-
Purification: Collect the crude product by vacuum filtration, wash extensively with cold water, and air-dry. Further purify the chalcone by recrystallization from a suitable solvent such as ethanol.[1]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Values are based on typical results for similar chalcone syntheses found in the literature.
| Parameter | Method A (Grinding) | Method B (Conventional) | Reference |
| Reaction Time | 15 - 20 minutes | 24 - 48 hours | [5][6] |
| Yield | ~70 - 85% | ~60 - 75% | [5][6] |
| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid | [9] |
| Melting Point | To be determined experimentally | To be determined experimentally | N/A |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1640 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1030 (C-O, ether) | ~3400 (O-H), ~1640 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1030 (C-O, ether) | [2][5] |
| ¹H-NMR (CDCl₃, δ ppm) | ~13.5 (s, 1H, -OH), ~7.8 (d, 1H, H-β), ~7.5 (d, 1H, H-α), ~7.6-6.9 (m, Ar-H), ~6.1-5.9 (m, Ar-H), ~3.9 (s, 6H, 2x -OCH₃) | ~13.5 (s, 1H, -OH), ~7.8 (d, 1H, H-β), ~7.5 (d, 1H, H-α), ~7.6-6.9 (m, Ar-H), ~6.1-5.9 (m, Ar-H), ~3.9 (s, 6H, 2x -OCH₃) | [6][10] |
| ¹³C-NMR (CDCl₃, δ ppm) | ~192 (C=O), ~165-160 (Ar C-O), ~145-115 (Olefinic & Ar-C), ~100-90 (Ar-C), ~55 (-OCH₃) | ~192 (C=O), ~165-160 (Ar C-O), ~145-115 (Olefinic & Ar-C), ~100-90 (Ar-C), ~55 (-OCH₃) | [5][11] |
Visualizations
Claisen-Schmidt Condensation Mechanism
The following diagram illustrates the key steps of the base-catalyzed reaction mechanism.
Caption: Key mechanistic steps of the base-catalyzed Claisen-Schmidt condensation.
General Experimental Workflow
This flowchart provides a visual summary of the synthesis and purification process.
Caption: General workflow for the synthesis and purification of chalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. iiste.org [iiste.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. repository.unair.ac.id [repository.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. mjs.um.edu.my [mjs.um.edu.my]
- 11. spectrabase.com [spectrabase.com]
Application Note: High-Purity Purification of Synthetic 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',6'-Dihydroxy-4,4'-dimethoxychalcone is a polyketide belonging to the chalcone (B49325) class of flavonoids, which are precursors in the biosynthesis of other flavonoids and isoflavonoids in plants.[1] Chalcones and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde.[3][4]
The synthesis of this compound typically proceeds via the Claisen-Schmidt condensation of 2,6-dihydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde. Following synthesis, the crude product contains unreacted starting materials, byproducts, and residual catalyst, necessitating a robust purification protocol to obtain a compound of sufficient purity for downstream applications such as biological screening and structural analysis.[1] This document provides detailed protocols for the purification of this compound using column chromatography and recrystallization.
Synthesis and Purification Overview
The synthesis is typically performed using a base like sodium hydroxide (B78521) (NaOH) as a catalyst, either in a solvent like ethanol (B145695) or under solvent-free grinding conditions.[5][6][7] The reaction mixture is then acidified and extracted to yield the crude product.[6] Subsequent purification is critical to isolate the target chalcone. A study on a structurally similar compound, 2',6'-dihydroxy-3,4-dimethoxy chalcone, reported a yield of 70% after purification by column chromatography followed by recrystallization.[6][8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Two primary methods for the purification of chalcones are column chromatography and recrystallization. Column chromatography is effective for separating the chalcone from closely related impurities, while recrystallization is a powerful technique for obtaining highly crystalline, pure material.[1][9]
Protocol 1: Purification by Column Chromatography
Column chromatography using silica (B1680970) gel is a standard and effective method for purifying chalcones.[4][9] The choice of mobile phase is crucial and should be optimized using Thin-Layer Chromatography (TLC) beforehand.[10] A common mobile phase for chalcones is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) or acetone.[6][9]
A. Thin-Layer Chromatography (TLC) Analysis:
-
Prepare several TLC chambers with different ratios of n-hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the dissolved crude product on silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).[10]
-
The optimal solvent system should provide good separation between the chalcone and impurities, with an Rf value for the chalcone of approximately 0.25-0.35.[10] For a similar chalcone, a mobile phase of n-hexane:acetone (6:4) was found to be effective.[6]
B. Column Chromatography Procedure:
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase determined by TLC. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9] This dry loading method often results in better separation than wet loading.
-
Elution: Begin elution with the determined mobile phase (e.g., n-hexane:acetone 6:4).[6] Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain a high-purity, crystalline solid chalcone.[1] The choice of solvent is critical; the ideal solvent should dissolve the chalcone well at high temperatures but poorly at low temperatures.[1][11] Ethanol (95%) is a widely used and effective solvent for recrystallizing a broad range of chalcones.[1][4][12]
A. Recrystallization Procedure:
-
Dissolution: Place the crude or column-purified chalcone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip.[1]
-
Heating: Gently heat the mixture on a hot plate while stirring until the chalcone is completely dissolved. If it does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid using an excessive amount of solvent, as this is a common cause of low yield.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Inducing Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure chalcone.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Caption: General workflow for the purification of this compound.
Data Presentation
Quantitative data from the synthesis and purification process is crucial for assessing the efficiency and success of the protocol.
Table 1: Synthesis and Purification Data Summary (Illustrative)
| Parameter | Conventional Method | Grinding Method | Reference |
|---|---|---|---|
| Starting Materials | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | 2,6-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | [6] |
| Catalyst | NaOH (50% w/v) | Solid NaOH | [6] |
| Solvent | Ethanol | Solvent-free | [6] |
| Reaction Time | 24 hours | 15 minutes | [6] |
| Purification Method | Column Chromatography & Recrystallization | Column Chromatography & Recrystallization | [6] |
| Purified Yield | 65% | 70% | [6][8] |
| Purity | >98% (Typical) | >98% (Typical) | [13] |
Note: Data is for the closely related 2',6'-dihydroxy-3,4-dimethoxy chalcone, which is expected to have similar purification characteristics.
Table 2: Recommended Chromatographic Conditions
| Parameter | Thin-Layer Chromatography (TLC) | Column Chromatography | Reference |
|---|---|---|---|
| Stationary Phase | Silica gel 60 F254 | Silica gel (230-400 mesh) | [10][14] |
| Mobile Phase | n-hexane:acetone (6:4) or n-hexane:ethyl acetate gradients | n-hexane:acetone (6:4) | [6][9] |
| Visualization | UV light (254 nm) | N/A | [10] |
| Target Rf Value | ~0.25 - 0.35 | N/A |[10] |
Table 3: Spectroscopic Data for Characterization
| Technique | Observed Peaks for 2',6'-dihydroxy-3,4-dimethoxy chalcone | Expected Peaks for this compound | Reference |
|---|---|---|---|
| ¹H-NMR | δ 3.8 and 3.9 (6H, two methoxyl groups), δ 7.77 (1H, H-α), δ 7.75 (1H, H-β) | Signals for two methoxy (B1213986) groups (~3.8-3.9 ppm), distinct signals for olefinic protons H-α and H-β (~7.7 ppm), and aromatic protons. | [6] |
| ¹³C-NMR | N/A | Carbonyl carbon (~170-195 ppm), signals for methoxy carbons, and carbons of the two aromatic rings. | [15] |
| IR (KBr) | Hydroxyl (-OH) stretching, C-H aliphatic stretching | Strong C=O stretch for the α,β-unsaturated ketone, broad -OH stretch, C-O stretches for methoxy groups, and C=C aromatic stretches. | [5] |
Note: Specific peak values are for the closely related 2',6'-dihydroxy-3,4-dimethoxy chalcone. The expected peaks for the target compound will be similar but should be confirmed experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. [PDF] Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemfaces.com [chemfaces.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Chalcones are a class of flavonoids exhibiting a wide array of biological activities, making their precise measurement critical in research and development. This protocol provides a comprehensive guide for the determination of this compound in various sample matrices, supporting drug discovery, quality control, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.
Introduction
This compound is a polyphenolic compound belonging to the chalcone (B49325) family, which are precursors in the biosynthesis of flavonoids.[1] Chalcones and their derivatives have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Accurate and reliable quantification of this specific chalcone is essential for evaluating its therapeutic potential and for quality assurance in drug manufacturing. Reversed-phase HPLC is a widely adopted technique for the analysis of chalcones due to its capability to separate compounds with varying polarities.[3] This document outlines a detailed protocol for a validated HPLC method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An integrated HPLC system equipped with a gradient pump, degasser, autosampler, and a photodiode array (PDA) or variable wavelength UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (analytical grade).
-
Standard: this compound reference standard (purity ≥98%).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. A similar chalcone derivative has been shown to be soluble in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following HPLC conditions can be used as a starting point and should be optimized for the specific instrument and column.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 365 nm |
| Run Time | 35 minutes |
Rationale for Detection Wavelength: Chalcones typically exhibit strong UV absorbance between 300 nm and 380 nm.[3] Specifically, chalcones with a hydroxyl group on the B-ring show a maximum absorption at 365 nm. Although this compound has a methoxy (B1213986) group at the 4-position, its electronic properties are similar, making 365 nm a suitable starting wavelength for detection.
Sample Preparation
The choice of sample preparation method will depend on the sample matrix.
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For In-vitro Samples (e.g., cell lysates, microsomal incubations): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex, centrifuge to pellet the protein, and inject the supernatant.
-
For In-vivo Samples (e.g., plasma, tissue homogenates): A liquid-liquid extraction or solid-phase extraction (SPE) protocol may be necessary to remove interfering substances and concentrate the analyte.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2% for replicate injections. |
| Accuracy | Percent recovery should be within 98-102%. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Resolution (Rs) | Rs ≥ 2 | > 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.6 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (RSD%) | < 1.5% |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Potential Signaling Pathway
Research on chalcones has revealed their potential to modulate key cellular signaling pathways involved in inflammation and cancer. A closely related compound, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, has been shown to induce autophagy and apoptosis in breast cancer cells by targeting the mTOR and Bcl-2 pathways.
Caption: Proposed anticancer signaling pathway of a related chalcone.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The method is specific, linear, precise, and accurate, making it suitable for a wide range of applications in pharmaceutical research and quality control. The provided experimental details and validation parameters serve as a comprehensive guide for scientists and researchers working with this and other related chalcone compounds.
References
Designing In Vitro Cell-Based Assays for 2',6'-Dihydroxy-4,4'-dimethoxychalcone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a chalcone (B49325) derivative that, like many compounds in this class, holds potential for various therapeutic applications due to its diverse biological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have been widely investigated for their anticancer, antioxidant, and anti-inflammatory properties.[1][2] These effects are often attributed to their ability to modulate key cellular signaling pathways.[3] This document provides detailed application notes and standardized protocols for designing and conducting in vitro cell-based assays to evaluate the bioactivity of this compound.
I. Assessment of Anticancer Activity
The anticancer potential of chalcones is a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest.[4][5]
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO, typically not exceeding 0.5%) and an untreated control.
-
Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[6]
Data Presentation:
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.8 ± 3.9 |
| 10 | 51.2 ± 4.2 |
| 25 | 28.7 ± 3.1 |
| 50 | 15.4 ± 2.5 |
| IC50 (µM) | ~10 |
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.4 |
Workflow for In Vitro Anticancer Screening:
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]
- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
How to properly prepare 2',6'-Dihydroxy-4,4'-dimethoxychalcone stock solution for experiments
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a natural chalcone (B49325) derivative that has garnered interest within the scientific community for its potential therapeutic properties. Chalcones, a class of flavonoids, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document provides detailed protocols for the preparation of this compound stock solutions for use in various experimental settings. Additionally, it outlines common experimental applications and the signaling pathways potentially modulated by this compound.
Physicochemical and Storage Data
Proper handling and storage of this compound are critical for maintaining its stability and efficacy in experiments. The table below summarizes key physicochemical and storage information.
| Parameter | Value | Reference |
| Molecular Weight | 300.31 g/mol | [1] |
| CAS Number | 20621-49-2 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution | -80°C for up to 1 year | [2] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 40 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh 2 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 50 µL of anhydrous DMSO to the tube.[2]
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]
Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general guideline for diluting the high-concentration stock solution to a working concentration for cell-based experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% (v/v).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 40 mg/mL stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 40 mg/mL stock (approximately 133.2 mM), you would perform a 1:1332 dilution.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions to ensure it remains below cytotoxic levels. For instance, if you add 1 µL of a 40 mg/mL DMSO stock to 1 mL of cell culture medium, the final DMSO concentration will be 0.1%.
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Experimental Applications and Working Concentrations
Based on studies of this compound and structurally similar compounds, it exhibits potential in anti-inflammatory and anticancer research.
Anti-inflammatory Assays
In studies with related chalcones, anti-inflammatory effects have been observed in macrophage cell lines such as RAW 264.7.[3] A typical experiment involves stimulating the cells with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with the chalcone.
| Assay | Cell Line | Typical Working Concentration Range | Observed Effects of Related Chalcones |
| Nitric Oxide (NO) Production | RAW 264.7 | 1 - 50 µM | Reduction of LPS-induced NO production.[3] |
| Cytokine (e.g., TNF-α, IL-1β) Secretion | RAW 264.7 | 1 - 50 µM | Decreased secretion of pro-inflammatory cytokines.[3] |
Anticancer Assays
Various chalcone derivatives have demonstrated cytotoxic and anti-proliferative effects on different cancer cell lines.
| Assay | Cell Line | Typical Working Concentration Range | Observed Effects of Related Chalcones |
| Cell Viability (e.g., MTT, XTT) | Various | 1 - 100 µM | Inhibition of cancer cell growth. |
| Apoptosis (e.g., Annexin V/PI staining) | Various | 10 - 50 µM | Induction of apoptosis. |
| Cell Cycle Analysis | Various | 10 - 50 µM | Arrest of the cell cycle at different phases. |
Signaling Pathway Modulation
Chalcones are known to modulate various signaling pathways involved in inflammation and cancer. Based on studies of related compounds, this compound may influence the NF-κB and MAPK signaling pathways. For instance, some chalcones have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a key step in the inflammatory response.
Below is a diagram illustrating the general workflow for preparing the stock solution and its application in a cell-based assay.
Experimental workflow from stock solution preparation to analysis.
The following diagram illustrates a simplified signaling pathway that may be affected by this compound in the context of LPS-induced inflammation in macrophages.
Potential inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Leishmania amazonensis Research
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 2',6'-Dihydroxy-4,4'-dimethoxychalcone (DHDMC) in the study of Leishmania amazonensis.
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel therapeutic agents. Chalcones, a class of natural and synthetic compounds, have garnered attention for their broad spectrum of biological activities, including antileishmanial effects. This document focuses on the experimental use of this compound (DHDMC), a specific chalcone (B49325) derivative, in Leishmania amazonensis research. While the available literature prominently features the closely related compound 2',6'-Dihydroxy-4'-methoxychalcone (DMC), the methodologies and findings are highly relevant and adaptable for the study of DHDMC. These notes summarize the key findings, detail experimental protocols, and provide visual representations of the underlying mechanisms and workflows.
Data Presentation
The antileishmanial activity of 2',6'-Dihydroxy-4'-methoxychalcone (DMC), a compound structurally similar to DHDMC, has been evaluated against different life cycle stages of Leishmania amazonensis. The quantitative data from these studies are summarized below for easy comparison.
Table 1: In Vitro Activity of 2',6'-Dihydroxy-4'-methoxychalcone (DMC) against Leishmania amazonensis
| Parasite Stage | Assay | Parameter | Value (µg/mL) | Reference |
| Promastigotes | Growth Inhibition | ED50 | 0.5 | [1][2] |
| Intracellular Amastigotes | Growth Inhibition | ED50 | 24 | [1][2] |
Table 2: Effect of Encapsulation of 2',6'-Dihydroxy-4'-methoxychalcone (DMC) in Poly(d,l-Lactide) (PLA) Nanoparticles on Intracellular Amastigote Growth
| Treatment | Concentration (µg/mL) | Reduction in Intracellular Parasites (%) | Reference |
| Free DMC | 1 | 23 | [3] |
| DMC-PLA Nanoparticles | 1 | 53 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments involving the evaluation of DHDMC's antileishmanial activity are provided below. These protocols are based on established methods used for the analogous compound, DMC.
Anti-Promastigote Activity Assay
This protocol determines the effect of DHDMC on the proliferative, extracellular stage of the parasite.
-
Materials:
-
Leishmania amazonensis promastigotes in the stationary phase of growth.
-
Complete culture medium (e.g., Schneider's insect medium supplemented with 10% fetal bovine serum).
-
DHDMC stock solution (dissolved in a suitable solvent like DMSO).
-
[³H]thymidine.
-
96-well microtiter plates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Seed promastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL in complete culture medium.
-
Add varying concentrations of DHDMC to the wells. Include a solvent control (vehicle) and a positive control (a known antileishmanial drug).
-
Incubate the plates at 26°C for 48 hours.
-
Add [³H]thymidine (0.5 µCi/well) to each well and incubate for an additional 8 hours.
-
Harvest the parasites onto glass fiber filters and measure the incorporation of [³H]thymidine using a liquid scintillation counter.
-
Calculate the 50% effective dose (ED50), which is the concentration of DHDMC that inhibits parasite growth by 50% compared to the untreated control.
-
Anti-Amastigote Activity Assay
This protocol assesses the efficacy of DHDMC against the intracellular, disease-causing stage of the parasite.
-
Materials:
-
Peritoneal macrophages from BALB/c mice.
-
Leishmania amazonensis promastigotes.
-
Complete RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
DHDMC stock solution.
-
Lab-Tek 8-chamber slides.
-
Giemsa stain.
-
-
Procedure:
-
Plate murine peritoneal macrophages at a density of 2 x 10⁶ cells/mL in chamber slides and allow them to adhere for 1 hour at 37°C in a 4% CO₂ atmosphere.[1]
-
Remove non-adherent cells by washing with pre-warmed phosphate-buffered saline (PBS).[1]
-
Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of 4:1.[1]
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the monolayers three times with pre-warmed PBS to remove free parasites.[1]
-
Add fresh medium containing various concentrations of DHDMC to the infected macrophages.
-
Incubate for an additional 48 hours.[1]
-
Fix the cells with methanol, stain with Giemsa, and determine the number of infected macrophages and the number of amastigotes per macrophage by light microscopy.
-
Calculate the ED50, the concentration of DHDMC that reduces the number of intracellular amastigotes by 50%.
-
Nitric Oxide Production Assay
This protocol investigates whether the antileishmanial effect of DHDMC is mediated by the activation of macrophages to produce nitric oxide (NO).
-
Materials:
-
Peritoneal macrophages from BALB/c mice.
-
DHDMC stock solution.
-
Recombinant murine interferon-gamma (rIFN-γ).
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) (NaNO₂) standard solution.
-
-
Procedure:
-
Culture macrophages in 96-well plates as described in the anti-amastigote assay.
-
Treat the cells with different concentrations of DHDMC in the presence or absence of rIFN-γ (e.g., 50 U/mL).[1]
-
Incubate for 48 hours.
-
Collect the cell culture supernatants.
-
Measure the nitrite concentration in the supernatants, which is a stable end-product of NO metabolism, using the Griess reagent.
-
Read the absorbance at 540 nm and calculate the nitrite concentration by comparing it to a NaNO₂ standard curve.
-
Ultrastructural Studies by Electron Microscopy
This protocol is used to visualize the morphological changes induced by DHDMC in Leishmania amazonensis.
-
Materials:
-
Leishmania amazonensis promastigotes or infected macrophages.
-
DHDMC.
-
2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.2).
-
Osmium tetroxide.
-
Uranyl acetate (B1210297) and lead citrate.
-
Transmission electron microscope (TEM).
-
-
Procedure:
-
Incubate promastigotes (10⁶ parasites/mL) or infected macrophages with a specific concentration of DHDMC (e.g., 50 µg/mL for promastigotes) for 48 hours.[1]
-
Wash the cells with PBS and fix them with 2.5% glutaraldehyde for 1 hour.[1]
-
Post-fix the cells with 1% osmium tetroxide, dehydrate in an ascending series of ethanol (B145695) concentrations, and embed in an appropriate resin.
-
Cut ultrathin sections, stain them with uranyl acetate and lead citrate, and examine them under a TEM.
-
Analysis of Sterol Biosynthesis
This protocol investigates the effect of DHDMC on the sterol composition of Leishmania amazonensis, a potential mechanism of action.
-
Materials:
-
Leishmania amazonensis promastigotes.
-
DHDMC.
-
[³H]mevalonate.
-
Thin-layer chromatography (TLC) plates.
-
Gas chromatography-mass spectrometry (GC-MS) equipment.
-
-
Procedure for Radiolabeling and TLC Analysis:
-
Grow promastigotes in the presence of DHDMC and [³H]mevalonate.
-
Extract the lipids from the parasites.
-
Separate the newly synthesized sterols by TLC.
-
Visualize the radiolabeled sterols by fluorography.
-
-
Procedure for GC-MS Analysis:
Mandatory Visualizations
The following diagrams illustrate the proposed mechanisms of action of DHDMC and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of DHDMC on Leishmania amazonensis.
Caption: A typical experimental workflow for the evaluation of DHDMC.
Mechanism of Action and Key Findings
Studies on the analogous compound DMC suggest that its antileishmanial activity is not primarily due to the activation of the host macrophage's killing mechanisms, such as the production of nitric oxide. In fact, DMC has been shown to decrease NO production by macrophages.[1][2] This indicates a direct effect on the parasite.
The primary targets of DMC in Leishmania amazonensis appear to be the parasite's mitochondria and its sterol biosynthesis pathway. Ultrastructural studies have revealed that DMC induces significant damage to the mitochondria of promastigotes, causing them to become enlarged and disorganized.[1][2] Furthermore, DMC treatment alters the sterol composition of the parasite, leading to a reduction in key sterols and an accumulation of early precursors.[4][5][6] This disruption of sterol metabolism can compromise the integrity and function of the parasite's cell membrane, ultimately contributing to its death.
Importantly, DMC has been shown to be selectively toxic to the parasites, with minimal effects on host macrophages at effective concentrations.[1][2] The phagocytic activity of macrophages remains functional even at high concentrations of DMC.[1][2]
To enhance its efficacy, particularly against the intracellular amastigote stage, DMC has been encapsulated in biodegradable poly(d,l-lactide) (PLA) nanoparticles.[3][7] This formulation significantly improved the in vitro activity against intracellular parasites and also demonstrated enhanced antileishmanial effects in a murine model of cutaneous leishmaniasis.[3][8] This approach takes advantage of the natural tendency of macrophages to phagocytose particulate matter, thereby delivering the drug more efficiently to the site of infection.
References
- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of In Vitro and In Vivo Antileishmanial Activities of 2′,6′-Dihydroxy-4′-Methoxychalcone by Entrapment in Poly(d,l-Lactide) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altered sterol profile induced in Leishmania amazonensis by a natural dihydroxymethoxylated chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altered sterol profile induced in Leishmania amazonensis by a natural dihydroxymethoxylated chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of in vitro and in vivo antileishmanial activities of 2', 6'-dihydroxy-4'-methoxychalcone by entrapment in poly(D,L-lactide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, which are precursors to flavonoids and are known for a wide range of pharmacological activities.[1][2] Chalcones have garnered significant interest in drug discovery, particularly for their potential anticancer effects, which are often related to the induction of apoptosis.[3][4] Evaluating the cytotoxic profile of novel compounds like this compound is a critical first step in preclinical research. This document provides standardized, detailed protocols for assessing its in vitro cytotoxicity using common, robust cell-based assays.
The protocols outlined herein are designed for researchers in cell biology, pharmacology, and drug development. They cover methods for evaluating cell viability via metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining).
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) and a non-cancerous control cell line (e.g., 3T3 mouse fibroblasts, MCF-10A).[3]
-
Compound: this compound.
-
General Cell Culture:
-
Selected cell culture medium (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Cell culture flasks (T25, T75) and 96-well plates.
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[5][6]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol).[7]
-
-
LDH Assay:
-
Apoptosis Assay:
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader (spectrophotometer).
-
Flow cytometer.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the chalcone compound involves initial cell culture preparation, treatment with the compound, and subsequent analysis using various assays to measure cell death and viability.
Detailed Experimental Protocols
Protocol 1: Cell Line Maintenance and Compound Preparation
-
Cell Culture: Maintain selected cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture cells upon reaching 80-90% confluency.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the chalcone from the stock solution using complete culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan (B1609692) crystals.[5][6]
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[7][13]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the chalcone. Include wells for untreated controls and vehicle controls (medium with the same percentage of DMSO as the highest treatment concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Membrane Integrity Assessment (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional control wells for determining maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate percent cytotoxicity using the formula: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100%.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[11] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10][12]
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat with the desired concentrations of the chalcone for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Data Presentation
Quantitative results should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound IC50 values determined by MTT assay after 48-hour treatment.
| Cell Line | Type | IC50 (µM) [Mean ± SD] |
| MCF-7 | Human Breast Cancer | Experimental Value |
| A549 | Human Lung Cancer | Experimental Value |
| HeLa | Human Cervical Cancer | Experimental Value |
| 3T3 | Mouse Fibroblast (Normal) | Experimental Value |
Table 2: LDH Release upon Chalcone Treatment % Cytotoxicity determined by LDH assay after 48-hour treatment.
| Concentration (µM) | % Cytotoxicity in MCF-7 [Mean ± SD] | % Cytotoxicity in 3T3 [Mean ± SD] |
| 0 (Control) | 0% | 0% |
| 10 | Experimental Value | Experimental Value |
| 25 | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value |
| 100 | Experimental Value | Experimental Value |
Table 3: Apoptosis Analysis in MCF-7 Cells % of cell populations determined by Annexin V/PI staining after 48-hour treatment.
| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Control) | Experimental Value | Experimental Value | Experimental Value |
| 25 | Experimental Value | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value | Experimental Value |
Potential Signaling Pathway
Chalcones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in a DPPH antioxidant assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse pharmacological activities. Chalcones, characterized by their open-chain α,β-unsaturated ketone core, are precursors to flavonoids and exhibit significant antioxidant properties.[1] The antioxidant potential of chalcones is largely attributed to the presence of hydroxyl groups on their aromatic rings, which act as potent radical scavengers. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Consequently, compounds like this compound that can mitigate oxidative stress are of great interest in therapeutic research.
This document provides detailed application notes and protocols for the use of this compound in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) antioxidant assay, a common and reliable method for evaluating in vitro antioxidant capacity.
Principle of the DPPH Assay
The DPPH assay is a widely used spectrophotometric method to determine the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet crystalline powder. In the presence of an antioxidant, the DPPH radical is reduced to the pale yellow hydrazine (B178648) (DPPH-H). This color change results in a decrease in absorbance at approximately 517 nm, which is proportional to the concentration and potency of the antioxidant.
Data Presentation: Antioxidant Activity of Related Hydroxy Dimethoxy Chalcones
While specific quantitative data for the DPPH scavenging activity of this compound is not widely published, a study on similar hydroxy dimethoxy chalcone derivatives provides valuable comparative data. The following table summarizes the IC50 values (the concentration required to inhibit 50% of the DPPH radical) for these related compounds. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 (µg/mL) |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | 7.34[2] |
| 2'-hydroxy-3,4-dimethoxychalcone | 975[2] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | 1402.9[2] |
This data is provided for comparative purposes to estimate the potential antioxidant activity of this compound.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of this compound.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectroscopic grade)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a light-protected container (e.g., an amber bottle) at 4°C.[3]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol or another suitable solvent like DMSO.
-
Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.
-
Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., ascorbic acid) in the same manner as the test compound. Create serial dilutions as well.
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the chalcone solutions, positive control, or the solvent (as a blank).[3]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[3]
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[3]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Where:
-
Absorbance of Control is the absorbance of the DPPH solution with the solvent but without the test compound.
-
Absorbance of Sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Plot a graph of the percentage of inhibition against the different concentrations of this compound.
-
Determine the IC50 value from the graph. The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Antioxidant and Anti-inflammatory Signaling Pathway
Chalcones exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in inflammation and oxidative stress. For instance, some chalcones have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are also linked to the generation of reactive oxygen species. A related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has been shown to reduce the levels of these inflammatory markers.[5][6]
References
Application Notes and Protocols for Neuroprotective Research of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of natural compounds known for their diverse biological activities. While direct neuroprotective research on this specific molecule is limited in the available literature, the structural similarity to other chalcones with demonstrated neuroprotective properties suggests its potential as a promising candidate for investigation. This document provides a detailed framework for exploring the neuroprotective effects of this compound, drawing upon established methodologies and findings from analogous compounds. The proposed mechanisms of action are based on the activities of structurally related chalcones and dihydrochalcones, which include antioxidant, anti-inflammatory, and anti-apoptotic effects.
Hypothesized Mechanisms of Neuroprotection
Based on research into similar polyhydroxychalcones, the neuroprotective effects of this compound are hypothesized to be mediated through several key pathways:
-
Activation of the Nrf2-ARE Pathway: Like other chalcones, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] This pathway is a primary defense mechanism against oxidative stress, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), which is involved in the synthesis of glutathione (B108866) (GSH).[1][3]
-
Anti-inflammatory Effects: The compound could potentially suppress neuroinflammation by inhibiting the activation of microglia and astrocytes. This may involve the downregulation of pro-inflammatory signaling pathways like NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and nitric oxide (NO).[4][5]
-
Inhibition of Acetylcholinesterase (AChE): Some chalcones and their dihydro-derivatives have shown potent inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease.
-
Anti-apoptotic Activity: By mitigating oxidative stress and inflammation, this compound could prevent the activation of apoptotic pathways in neurons, thereby promoting cell survival. This may involve the regulation of Bcl-2 family proteins and the inhibition of caspase activation.[8]
Data Presentation: Neuroprotective Activities of Analogous Chalcones
The following tables summarize quantitative data from studies on chalcones with similar substitution patterns to provide a reference for expected potencies.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Representative Chalcones
| Compound | Assay | Cell Line/System | Effective Concentration | Effect | Reference |
| 2′,3′-dihydroxy-4′,6′-dimethoxychalcone (DDC) | Glutamate-induced neurotoxicity | Rat primary cortical cultures | Concentration-dependent | Significant inhibition of neurotoxicity | [1][3] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (B1670589) (DHMDC) | LPS-stimulated NO production | RAW 264.7 macrophages | Not specified | Significant reduction in nitrite (B80452) levels | [4][5] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | LPS-stimulated TNF-α secretion | RAW 264.7 macrophages | Not specified | Significant reduction in TNF levels | [4][5] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | LPS-stimulated IL-1β secretion | RAW 264.7 macrophages | Not specified | Significant reduction in IL-1β levels | [4][5] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | Cytotoxicity (IC50) | PANC-1 | 10.5 ± 0.8 µM | Cytotoxic | [8] |
| 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | Cytotoxicity (IC50) | MIA PACA2 | 12.2 ± 0.9 µM | Cytotoxic | [8] |
Table 2: In Vivo Neuroprotective Effects of a Representative Dihydrochalcone
| Compound | Animal Model | Doses Administered (p.o.) | Key Findings | Reference |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | Streptozotocin-induced Alzheimer's model in mice | 15 and 30 mg/kg | Attenuated spatial and aversive memory decline; Increased GSH activity; Decreased TBARS level; Decreased AChE activity | [6][7] |
| 2',6'-dihydroxy-4'-methoxy dihydrochalcone (DHMDC) | Carrageenan-induced inflammation in mice | 3 mg/kg | Significantly reduced neutrophil migration | [4][5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Protective Effect of 2′,3′-Dihydroxy-4′,6′-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines | MDPI [mdpi.com]
Application Notes and Protocols for Studying Enzyme Inhibition by 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',6'-Dihydroxy-4,4'-dimethoxychalcone is a member of the chalcone (B49325) family, a class of natural compounds belonging to the flavonoid family that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The characteristic 1,3-diphenyl-2-propen-1-one backbone of chalcones serves as a versatile scaffold for developing potent enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for studying the potential inhibitory effects of this compound on various enzymes. The protocols described are based on established methodologies for evaluating chalcone derivatives.
Potential Enzyme Targets and Signaling Pathways
Chalcones have been shown to inhibit a variety of enzymes, playing roles in different signaling pathways. The potential of this compound as an enzyme inhibitor can be explored against several key enzymes.
Acetylcholinesterase (AChE): As a critical enzyme in the nervous system, AChE is responsible for breaking down the neurotransmitter acetylcholine.[2] Its inhibition is a primary therapeutic strategy for managing cognitive disorders like Alzheimer's disease.[2] Chalcone derivatives have demonstrated significant AChE inhibitory activity.[2][3][4] Studies on a related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, have shown its potential in improving cognitive impairment by inhibiting AChE.[5][6]
Tyrosinase: This enzyme is crucial for melanin (B1238610) biosynthesis.[1] Inhibiting tyrosinase is a key strategy for developing skin-whitening agents and treatments for hyperpigmentation.[7] Various chalcone derivatives have been evaluated for their tyrosinase inhibitory potential.[1][8][9]
Other Potential Targets: The broad biological activities of chalcones suggest that this compound could also inhibit other enzymes such as lipase, α-amylase, and α-glucosidase.[8][9] Furthermore, its anti-inflammatory properties suggest possible interactions with enzymes in inflammatory pathways like cyclooxygenases (COX) and lipoxygenases (LOX).[10][11][12] Some chalcones have also been found to affect signaling pathways like MAPK/NF-κB and PI3K/AKT.[10][13]
Quantitative Data Summary
The inhibitory activity of chalcones is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various chalcone derivatives against different enzymes, providing a reference for the expected potency of this compound.
| Chalcone Derivative | Target Enzyme | IC50 Value | Reference |
| Basic Chalcones (C1-C5) | Acetylcholinesterase (AChE) | 22 ± 2.8 – 37.6 ± 0.74 μM | [2] |
| Methoxy Chalcones | Lipase | 39.83 ± 1.12 µg/mL | [8] |
| Methoxy Chalcones | Acetylcholinesterase (AChE) | 60.39 ± 1.24 µg/mL | [8] |
| Methoxy Chalcones | Butyrylcholinesterase (BChE) | 39.79 ± 1.29 µg/mL | [8] |
| Methoxy Chalcones | Tyrosinase | 40.40 ± 1.01 µg/mL | [8] |
| Methoxy Chalcones | α-Amylase | 98.61 ± 3.17 µg/mL | [8] |
| Methoxy Chalcones | α-Glucosidase | 55.91 ± 1.78 µg/mL | [8] |
| Aminoalkylated Naphthalene-based Chalcones | Acetylcholinesterase (AChE) | 0.11–5.34 nM | [3] |
| 2'-hydroxychalcones | Acetylcholinesterase (AChE) | 40–85 µM | [14] |
Experimental Protocols
Here are detailed protocols for assessing the inhibitory activity of this compound against key enzymes.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.[3][4]
Materials:
-
Recombinant human AChE
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of sodium phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution (0.09 units/mL).
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCI.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This assay determines tyrosinase activity by measuring the formation of dopachrome (B613829) from the oxidation of L-DOPA.[1]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of this compound at different concentrations.
-
In a 96-well plate, add the phosphate buffer and the test compound solution.
-
Add the tyrosinase enzyme solution and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Add the L-DOPA solution to start the reaction.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.
-
Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
General In Vitro Enzyme Inhibition Assay Workflow
The following diagram illustrates a general workflow for conducting in vitro enzyme inhibition assays.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
Signaling Pathway Diagrams
The inhibitory action of this compound can impact various cellular signaling pathways.
NF-κB Signaling Pathway Inhibition
Many chalcones exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[15] They can prevent the degradation of IκBα, thus blocking the nuclear translocation of the p65 subunit of NF-κB.[15]
Caption: Inhibition of the NF-κB signaling pathway by the chalcone.
MAPK Signaling Pathway Inhibition
The MAPK signaling pathway is another key regulator of inflammation. Chalcones can inhibit the phosphorylation of key proteins in this pathway, such as p38, ERK, and JNK.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Assay Using 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Specificity: While extensive research exists on the pro-apoptotic effects of various chalcones, literature detailing the specific use of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in flow cytometry-based apoptosis assays is limited. The following application notes and protocols are based on established methodologies for closely related structural isomers and derivatives, such as 2',4'-dihydroxy-4',6'-dimethoxy-chalcone and 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone, which have been shown to induce apoptosis in cancer cell lines.[1] Researchers are advised to perform initial dose-response studies to determine the optimal concentration and incubation time for their specific cell line of interest.
Introduction
This compound belongs to the chalcone (B49325) family, a class of flavonoids known for their wide range of biological activities, including anti-cancer properties.[2] A key mechanism through which many chalcones exert their anti-cancer effects is the induction of apoptosis, or programmed cell death.
This document provides a detailed guide for assessing the pro-apoptotic activity of this compound using a standard flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3]
Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[3] PI can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[3]
By using both Annexin V and PI, we can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
Determining Optimal Concentration
Prior to the apoptosis assay, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound on the target cell line. This can be achieved using a cell viability assay such as the MTT assay. The table below shows IC50 values for structurally similar chalcones in various cancer cell lines, which can serve as a reference for designing a dose-response experiment.
Table 1: Cytotoxicity of Structurally Related Chalcones in Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone | MCF-7 (Breast) | 48h | 52.5 | [2] |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 (Breast) | 48h | 66.4 | [2] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | PANC-1 (Pancreatic) | 48h | 10.5 ± 0.8 | [4] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | MIA PACA2 (Pancreatic) | 48h | 12.2 ± 0.9 | [4] |
Quantifying Apoptosis by Flow Cytometry
The results from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of this compound.
Table 2: Example of Apoptosis Quantification in a Hypothetical Experiment
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (IC50 Concentration) | 45.7 ± 3.5 | 28.9 ± 2.8 | 22.3 ± 2.5 | 3.1 ± 0.7 |
| This compound (2x IC50 Concentration) | 20.1 ± 2.9 | 35.4 ± 3.1 | 40.2 ± 3.8 | 4.3 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 15.3 ± 1.8 | 40.1 ± 3.5 | 42.5 ± 4.1 | 2.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with varying concentrations for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
Materials and Reagents:
-
Target cancer cell line
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound at the desired concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Include a vehicle-treated control (DMSO) and a positive control for apoptosis (e.g., Staurosporine or Paclitaxel).[2]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (which may contain apoptotic floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Transfer the cell suspension directly into a conical tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with ice-cold PBS. Centrifuge at 300-400 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][4]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing apoptosis induced by this compound.
Potential Signaling Pathway
Many chalcones induce apoptosis via the intrinsic or mitochondrial pathway. This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: The intrinsic pathway of apoptosis, a potential mechanism for chalcone-induced cell death.
References
- 1. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone from Pityrogramma calomelanos
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed laboratory procedure for the isolation of the bioactive chalcone, 2',6'-Dihydroxy-4,4'-dimethoxychalcone, from the fronds of the silver fern, Pityrogramma calomelanos. The protocol outlines a comprehensive workflow from plant material collection and preparation to extraction, fractionation, and final purification using chromatographic techniques. This methodology is designed to yield a high-purity compound suitable for further biological and pharmacological evaluation.
Introduction
Pityrogramma calomelanos, commonly known as the silver fern, is a widespread tropical fern that has been noted for its diverse phytochemical composition, including a variety of flavonoids and phenolic compounds. Among these, this compound has been identified as a constituent of this plant. Chalcones are a class of natural products known for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The following protocol provides a robust method for the isolation and purification of this target chalcone.
Physicochemical Properties of the Target Compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding the selection of solvents and chromatographic conditions during the isolation process.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [1][2] |
| Molecular Weight | 300.31 g/mol | [1][2] |
| Appearance | Orange-yellow solid (expected) | |
| Melting Point | 147°C | [3] |
| IUPAC Name | (2E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | [1] |
Table 1: Physicochemical data of this compound.
Experimental Workflow
The overall experimental workflow for the isolation of this compound from Pityrogramma calomelanos is depicted in the following diagram.
Isolation workflow for this compound.
Detailed Experimental Protocols
4.1. Plant Material Collection and Preparation
-
Collection: Collect fresh fronds of Pityrogramma calomelanos.
-
Cleaning and Drying: Thoroughly wash the collected fronds with tap water to remove any dirt and debris, followed by a final rinse with distilled water. Allow the fronds to air-dry in a well-ventilated area at room temperature, protected from direct sunlight, until they are brittle.
-
Grinding: Grind the dried fronds into a fine powder using a mechanical blender. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
4.2. Extraction
-
Maceration: Macerate the dried powder (e.g., 1 kg) with dichloromethane (DCM) at a ratio of 1:5 (w/v) in a large container at room temperature.[4]
-
Agitation: Stir the mixture intermittently for 72 hours to ensure thorough extraction.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the maceration process twice more with fresh dichloromethane to maximize the yield of the extract.
-
Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
4.3. Chromatographic Fractionation and Purification
-
Column Chromatography Setup: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve a portion of the crude DCM extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 25 mL).
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC on silica gel plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., ceric sulfate (B86663) solution followed by heating).
-
Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value expected for the target chalcone.
-
Final Purification:
-
Preparative TLC: Subject the pooled fractions to preparative TLC for further purification.
-
Recrystallization: Recrystallize the isolated compound from a suitable solvent or solvent mixture (e.g., methanol-chloroform) to obtain pure crystals of this compound.[5]
-
4.4. Structural Elucidation Confirm the identity and purity of the isolated compound using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.
Safety Precautions
-
Conduct all extraction and chromatography procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Dispose of all chemical waste according to institutional guidelines.
Concluding Remarks
This protocol provides a comprehensive and systematic approach for the successful isolation of this compound from Pityrogramma calomelanos. The application of these methods will enable researchers to obtain a high-purity sample of the target compound, facilitating further investigation into its potential therapeutic applications. The presented workflow can also be adapted for the isolation of other related chalcones and flavonoids from plant sources.
References
- 1. (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | C17H16O5 | CID 6438580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2',6'-DIHYDROXY-4,4'-DIMETHOXYDIHYDROCHALCONE CAS#: 35241-54-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2',6'-Dihydroxy-4,4'-dimethoxychalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2,6-dihydroxyacetophenone with 4-methoxybenzaldehyde (B44291).
Q2: What are the starting materials and catalyst required?
A2: The necessary starting materials are 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde. A strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used as a catalyst.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the chosen methodology. Conventional methods using a solvent may result in yields around 65%, while solvent-free grinding techniques have been reported to achieve yields of 70% or higher for similar chalcones.[1][2]
Q4: What are the main challenges in this synthesis?
A4: Common challenges include incomplete reactions leading to low yields, formation of side products, and difficulties in purifying the final product. The presence of multiple hydroxyl groups can also lead to side reactions if not properly controlled.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., old NaOH/KOH). | Use freshly prepared or recently purchased, high-purity NaOH or KOH. |
| Insufficient reaction time or temperature. | For conventional methods, ensure the reaction proceeds for the recommended duration (e.g., 24 hours). For grinding, ensure thorough and continuous mixing. Gentle heating can sometimes be beneficial, but should be carefully controlled to avoid side reactions. | |
| Poor quality of starting materials. | Verify the purity of 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde using techniques like NMR or melting point analysis. | |
| Inefficient mixing. | Ensure vigorous and constant stirring in the conventional method to maintain a homogeneous reaction mixture. For the grinding method, ensure all components are intimately mixed. | |
| Multiple Spots on TLC (Impure Product) | Unreacted starting materials. | Increase the reaction time or consider adding a slight excess of the aldehyde. Purification via column chromatography is effective for removing unreacted starting materials.[5] |
| Formation of side products (e.g., self-condensation of acetophenone, Cannizzaro reaction of the aldehyde). | Maintain a low reaction temperature to minimize side reactions. Ensure a proper stoichiometric ratio of reactants. The base should be added gradually to the reaction mixture. | |
| Product degradation. | Chalcones with multiple hydroxyl groups can be sensitive to harsh basic or acidic conditions and high temperatures. Neutralize the reaction mixture carefully with a dilute acid (e.g., 10% HCl) in an ice bath. Avoid excessive heating during workup and purification.[5] | |
| Difficulty in Product Isolation/Purification | Product is oily or does not precipitate. | After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The organic layers can then be combined, washed, dried, and concentrated.[2][5] |
| Ineffective recrystallization. | Experiment with different solvent systems for recrystallization, such as ethanol (B145695)/water or methanol.[5] If recrystallization is insufficient, silica (B1680970) gel column chromatography is a highly effective purification method.[2][5] |
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol is adapted from conventional methods for synthesizing similar hydroxychalcones.[2][3]
-
Dissolution of Reactants : In a round-bottom flask, dissolve 10 mmol of 2,6-dihydroxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 15 mL of ethanol.
-
Addition of Catalyst : While stirring the solution at room temperature, slowly add 12 mL of a 50% (w/v) aqueous sodium hydroxide solution.
-
Reaction : Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Workup and Isolation : Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of approximately 2-3 by slowly adding cold 10% hydrochloric acid.
-
Filtration and Washing : Collect the precipitated solid by vacuum filtration and wash it several times with cold water until the filtrate is neutral.
-
Drying and Purification : Dry the crude product in a desiccator. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach has been shown to improve yields and reduce reaction times for similar chalcones.[1][2][4]
-
Mixing of Reactants : In a mortar, combine 10 mmol of 2,6-dihydroxyacetophenone, 10 mmol of 4-methoxybenzaldehyde, and 20 mmol of solid sodium hydroxide.
-
Grinding : Grind the mixture thoroughly with a pestle at room temperature for approximately 15-30 minutes. The mixture will typically turn into a paste and solidify.
-
Workup and Isolation : Transfer the solid mass to a beaker containing crushed ice and water. Acidify the mixture by the slow addition of cold 10% hydrochloric acid until the pH is acidic.
-
Filtration and Washing : Collect the resulting solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification : Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for Structurally Similar Chalcones
| Method | Catalyst | Solvent | Reaction Time | Reported Yield | Reference |
| Conventional | 50% NaOH (aq) | Ethanol | 24 hours | ~65% | [2] |
| Grinding | Solid NaOH | None | 15 minutes | ~70% | [1][2] |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of Dihydroxy-Dimethoxy Chalcones
Welcome to the technical support center for the synthesis of dihydroxy-dimethoxy chalcones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydroxy-dimethoxy chalcones?
A1: The most prevalent and classical method for synthesizing chalcones, including dihydroxy-dimethoxy derivatives, is the Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1][2]
Q2: I am experiencing a low yield in my Claisen-Schmidt condensation. What are the potential causes?
A2: Low yields in chalcone (B49325) synthesis can arise from several factors:
-
Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures, while excessively high temperatures can promote side reactions or decomposition. It is advisable to perform small-scale trials at various temperatures to find the optimal condition for your specific substrates.[3]
-
Ineffective Catalyst: Ensure your base catalyst (e.g., NaOH, KOH) is fresh, as it can be neutralized by atmospheric CO₂ over time. For substrates sensitive to strong bases, exploring weaker bases or alternative catalytic systems may be necessary.[1]
-
Improper Reactant Stoichiometry: The molar ratio of the reactants is critical. Often, a slight excess of the aldehyde is used to ensure the complete consumption of the ketone.[4]
-
Side Reactions: Competing reactions, such as the Cannizzaro reaction of the aldehyde, can reduce the yield of the desired chalcone.[2]
Q3: What are common side products in the synthesis of dihydroxy-dimethoxy chalcones and how can I minimize them?
A3: Common side reactions include:
-
Cannizzaro Reaction: This disproportionation of the aldehyde starting material can occur, especially at higher temperatures and with high concentrations of the base catalyst.[2][3] To minimize this, use the optimal temperature and base concentration determined through small-scale experiments.
-
Michael Addition: The enolate of the acetophenone can potentially add to the newly formed chalcone, leading to a dimeric byproduct. This is more likely with prolonged reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize chalcone formation and minimize this side product.
Q4: My purified product shows the presence of starting materials. How can I improve the purification?
A4: If your purified product is contaminated with starting materials:
-
Unreacted Aldehyde: This can often be removed by washing the crude product with a sodium bisulfite solution.[1]
-
Unreacted Ketone: Complete consumption of the ketone through optimized stoichiometry is the best approach. If it persists, careful column chromatography is usually effective for separation.[1]
Q5: What are the recommended methods for purifying crude dihydroxy-dimethoxy chalcones?
A5: The two primary methods for purification are:
-
Recrystallization: This is a common and effective technique. Ethanol (B145695) is a frequently used solvent for recrystallizing chalcones.[3] The ideal solvent will dissolve the crude product at its boiling point but have low solubility at cooler temperatures.
-
Column Chromatography: For mixtures with significant impurities or for chalcones that are oils or low-melting solids, silica (B1680970) gel column chromatography is the preferred method.[1][4] A common eluent system is a gradient of ethyl acetate (B1210297) in hexane.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective catalyst (e.g., old NaOH/KOH) | Use fresh, high-purity base. Consider trying a different base (e.g., Ba(OH)₂). |
| Suboptimal reaction temperature | Conduct small-scale trials at different temperatures (e.g., room temperature, 40-50°C) to find the optimum.[3] | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the benzaldehyde derivative.[4] | |
| Presence of Multiple Spots on TLC (Impurities) | Side reactions (e.g., Cannizzaro, Michael addition) | Monitor the reaction closely with TLC to determine the optimal reaction time. Adjust temperature and base concentration. |
| Decomposition of reactants or product | Avoid excessively high temperatures and prolonged reaction times.[1] | |
| Product is an Oil and Difficult to Crystallize | Chalcone has a low melting point | Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If unsuccessful, purify by column chromatography.[1] |
| Difficulty in Removing Starting Materials | Similar polarity of product and starting materials | Optimize reaction conditions to drive the reaction to completion. For purification, use column chromatography with a shallow solvent gradient to improve separation. |
Quantitative Data Summary
The following table summarizes the yields of various dihydroxy-dimethoxy chalcones synthesized under different conditions.
| Chalcone Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone | Conventional (NaOH 50%, ethanol) | 24 hours | 65 | [5] |
| 2',6'-dihydroxy-3,4-dimethoxy chalcone | Grinding (solid NaOH) | 15 minutes | 70 | [5] |
| 2'-hydroxy-3,4-dimethoxychalcone | Conventional | - | 75 | [6] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | Conventional | - | 70 | [6] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | Grinding | 15 minutes | 84 | [6] |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | Conventional | - | 45 | [6] |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | Grinding | 15 minutes | 73 | [6] |
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)
-
Preparation: In a round-bottom flask, dissolve the dihydroxyacetophenone (1.0 eq.) and dimethoxybenzaldehyde (1.0-1.2 eq.) in ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%). A color change is often observed.
-
Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC. Reactions can take from a few hours to 24 hours.[5]
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl until the pH is neutral.[7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.[8]
-
Purification: Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[3][4]
Protocol 2: Solvent-Free Grinding Method
-
Preparation: In a mortar, combine the dihydroxyacetophenone (1.0 eq.), dimethoxybenzaldehyde (1.0 eq.), and solid NaOH.
-
Reaction: Grind the mixture with a pestle for approximately 15-30 minutes at room temperature.[5][9]
-
Work-up: Transfer the solid mixture to a beaker, dilute with cold water, and acidify with cold 10% HCl.[5]
-
Extraction: Extract the product with a suitable organic solvent like ether.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of dihydroxy-dimethoxy chalcones.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Caption: Signaling pathway illustrating the main reaction and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 2',6'-Dihydroxy-4,4'-dimethoxychalcone in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2',6'-Dihydroxy-4,4'-dimethoxychalcone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic compound, a characteristic common to many chalcones. This low aqueous solubility can lead to challenges in preparing solutions for in vitro assays, often resulting in precipitation when diluting stock solutions into aqueous buffers or cell culture media. It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What happened and how can I prevent this?
This is a common issue known as "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous environment where it is poorly soluble. To prevent this, consider the following troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% (v/v) or lower in your cell culture medium to minimize solvent-induced cytotoxicity and reduce the risk of precipitation.
-
Pre-warm the medium: Adding the compound to pre-warmed (37°C) cell culture medium can help improve the solubility of hydrophobic compounds.
-
Slow, stepwise dilution: Add the DMSO stock solution to the aqueous buffer or medium slowly and with continuous mixing. This avoids localized high concentrations of the compound that can trigger immediate precipitation.
-
Prepare fresh dilutions: Due to the potential for instability and precipitation in aqueous solutions, it is best to prepare fresh dilutions of the chalcone (B49325) for each experiment.
Q3: What are the most effective methods to improve the aqueous solubility of this compound for my assays?
Several methods can be employed to enhance the aqueous solubility of this chalcone. The most common and effective approaches for in vitro settings are:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the chalcone within a cyclodextrin molecule can significantly increase its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic chalcone, thereby increasing its apparent solubility.
-
pH Adjustment: The solubility of phenolic compounds like this chalcone can be pH-dependent. Increasing the pH of the buffer may increase solubility, but this must be compatible with your experimental system.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media. | The final concentration of the chalcone exceeds its aqueous solubility limit. The concentration of the organic co-solvent is too high, leading to "salting out". | • Decrease the final concentration of the chalcone. • Add the DMSO stock solution dropwise while vortexing or stirring the aqueous solution. • Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). • Consider using a different solubilization method, such as cyclodextrin complexation. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and the compound is slowly precipitating out. The compound may be unstable in the aqueous buffer. | • Prepare fresh solutions immediately before each experiment. • Store the solution at a constant temperature. • If possible, lower the final concentration of the chalcone. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. Precipitation of the compound leading to unknown final concentrations. | • Standardize the protocol for preparing the chalcone solution. • Visually inspect for any precipitation before use. • Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration. |
Quantitative Data: Solubility of this compound and Related Chalcones
Quantitative solubility data for this compound is not widely available in the literature. However, a supplier datasheet indicates that a stock solution of 40 mg/mL in DMSO can be prepared. For other solvents, data from structurally similar chalcones can provide an estimate. Researchers are advised to experimentally determine the solubility in their specific solvent and buffer systems.
| Compound | Solvent | Solubility | Molar Concentration (mM) | Notes |
| This compound | DMSO | 40 mg/mL | 133.2 mM | Based on supplier data for preparing a stock solution. |
| 4'-Methoxychalcone | DMSO | 22.5 - 48 mg/mL | 94.4 - 201.4 mM | Sonication is recommended to aid dissolution.[1] |
| 4'-Methoxychalcone | Ethanol | 2 mg/mL | 8.4 mM | [1] |
| 4,4'-Dimethoxychalcone | DMSO | 2.68 mg/mL | 9.99 mM | Sonication is recommended.[2] |
| 2,2',4,4',6'-Pentahydroxychalcone | Water | Insoluble | - | [3] |
| 2,2',4,4',6'-Pentahydroxychalcone | Ethanol, DMSO | Soluble | - | Qualitative data, no quantitative value provided.[3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol allows for the determination of the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Sealed containers (e.g., glass vials with Teflon-lined caps)
-
Constant temperature shaker or water bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the chalcone powder to a known volume of the selected buffer in a sealed container. An excess of solid material should be visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved chalcone in the supernatant using a validated analytical method like HPLC-UV.
Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex (Lyophilization Method)
This method aims to improve the aqueous solubility of the chalcone by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA) or a mixture of water and a co-solvent
-
0.22 µm filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Dissolution: Dissolve both the chalcone and HP-β-CD (typically at a 1:1 or 1:2 molar ratio) in a suitable solvent system like tertiary butyl alcohol.
-
Filtration: Pass the solution through a 0.22 µm filter to remove any particulates.
-
Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to remove the solvent, resulting in a solid powder of the inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Assessment: Determine the aqueous solubility of the resulting inclusion complex powder using the shake-flask method described in Protocol 1.
Visualizations
Solubility Enhancement Workflow
Caption: A workflow for troubleshooting and enhancing the solubility of this compound.
Putative Anti-inflammatory Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Assessing the stability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',6'-Dihydroxy-4,4'-dimethoxychalcone. The information focuses on assessing and understanding the stability of this compound in various laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Chalcones as a class of compounds are known to be susceptible to degradation under certain conditions. While specific stability data for this compound is not extensively published, based on the general behavior of chalcones, instability can be expected in acidic and basic aqueous solutions, as well as upon exposure to oxidative conditions and UV light.[1] In anhydrous organic solvents such as DMSO, ethanol, and acetonitrile (B52724), the compound is expected to be relatively more stable, especially when stored protected from light and at low temperatures.
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A color change in your solution is a common indicator of chemical degradation. This can be triggered by several factors, including:
-
pH of the solvent: Chalcones can undergo acid- or base-catalyzed hydrolysis or isomerization.
-
Exposure to light: Photodegradation is a known issue for many chalcones.
-
Presence of oxidizing agents: The α,β-unsaturated ketone moiety can be susceptible to oxidation.
-
Temperature: Higher temperatures can accelerate degradation reactions.
It is recommended to perform analytical tests, such as HPLC or UV-Vis spectroscopy, to confirm degradation and identify potential degradation products.
Q3: My experimental results are inconsistent when using solutions of this compound. How can I improve reproducibility?
Inconsistent results are often linked to the instability of the compound. To improve reproducibility, consider the following:
-
Prepare fresh solutions: Prepare solutions of the chalcone (B49325) immediately before use.
-
Control environmental factors: Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature for your experiments.
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.
-
Degas solvents: For sensitive experiments, degassing solvents can help to remove dissolved oxygen and minimize oxidative degradation.
-
Establish a stability-indicating method: Use an analytical method, like the HPLC protocol outlined below, to monitor the purity of your stock and working solutions over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the chalcone. | 1. Confirm the identity of the main peak using a freshly prepared standard. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Adjust solution preparation and storage conditions to minimize degradation (e.g., use fresh solutions, protect from light). |
| Decreasing peak area of the main compound over time | Instability of the compound in the chosen solvent or under the experimental conditions. | 1. Quantify the rate of degradation by analyzing samples at different time points. 2. Evaluate the stability in different solvents to find a more suitable one. 3. If using aqueous buffers, assess the stability at different pH values. |
| Low recovery after extraction or purification | Degradation during the experimental procedure. | 1. Minimize the duration of experimental steps where the compound is exposed to harsh conditions (e.g., strong acids/bases, high temperatures). 2. Use milder purification techniques if possible. 3. Analyze samples at each step to pinpoint where the loss is occurring. |
| Inconsistent biological activity | Degradation of the active compound, leading to a lower effective concentration. | 1. Always use freshly prepared solutions for biological assays. 2. Confirm the concentration of the active compound by a validated analytical method (e.g., HPLC) before conducting the experiment. 3. Assess the stability of the compound in the cell culture medium or assay buffer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound. This method should be able to separate the intact chalcone from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a good starting point.
2. Mobile Phase Selection:
-
A common mobile phase for chalcones is a gradient of acetonitrile and water (acidified with a small amount of formic acid or acetic acid to improve peak shape).
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the chalcone to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, the samples are analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent compound.
Protocol 2: Assessing Stability in Different Solvents
This protocol outlines the steps to quantitatively assess the stability of this compound in various solvents over time.
1. Solution Preparation:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in the solvents of interest (e.g., DMSO, ethanol, acetonitrile, methanol, and buffered aqueous solutions at different pH values).
2. Storage Conditions:
-
Aliquot the solutions into amber vials to protect from light.
-
Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).
3. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.
-
Analyze the samples using the validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each solvent and storage condition.
Data Presentation
The following table provides a template for summarizing the stability data obtained from the experimental protocol.
Table 1: Stability of this compound in Various Solvents at Room Temperature (Protected from Light)
| Solvent | Time (hours) | % Remaining (Mean ± SD) |
| DMSO | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| Ethanol | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| Acetonitrile | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| PBS (pH 7.4) | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound under forced degradation conditions.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis
Welcome to the technical support center for the Claisen-Schmidt condensation of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for the synthesis of this important class of molecules.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific problems you may encounter during the Claisen-Schmidt condensation.
Issue 1: Low Yield of the Desired Chalcone (B49325)
Question: I am getting a very low yield of my target chalcone. What are the possible reasons, and how can I improve it?
Answer: Low yields in a Claisen-Schmidt condensation can arise from several factors, ranging from reactant purity to suboptimal reaction conditions. Here are common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present after the initially planned reaction time, consider extending the duration. However, be aware that prolonged reaction times can sometimes lead to an increase in side products.[1]
-
-
Suboptimal Reaction Temperature: The temperature might be too low for your specific reactants.
-
Solution: While many Claisen-Schmidt reactions proceed at room temperature, some systems benefit from gentle heating.[1] A modest increase in temperature can enhance the reaction rate. It is advisable to perform small-scale trials at different temperatures (e.g., room temperature, 40-50°C) to find the optimal condition for your substrates.[2]
-
-
Inappropriate Catalyst Concentration: The amount of base or acid catalyst is crucial.
-
Solution: The optimal catalyst concentration can vary. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[1]
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Refer to the section below on common side reactions like the Cannizzaro reaction, self-condensation, and Michael addition for targeted troubleshooting.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts, and how can I minimize them?
Answer: The formation of multiple products is a common issue due to the various reactive species in the reaction mixture. Here are the most likely side reactions and strategies to suppress them:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) condensation byproducts.[1]
-
Solution: This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone relative to the aldehyde.[1]
-
-
Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1]
-
Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help avoid localized high concentrations.[1]
-
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[1]
-
Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]
-
Issue 3: Reaction Mixture Darkens, and No Solid Product is Isolated
Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?
Answer: A dark coloration or the formation of "tar" often indicates polymerization or decomposition of the starting materials or products.
-
Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[1]
-
Solution:
-
Reduce the reaction temperature.
-
Lower the concentration of the base catalyst.
-
Ensure slow and controlled addition of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] It is a type of crossed aldol condensation and is a fundamental method for synthesizing α,β-unsaturated ketones, known as chalcones.[4][5]
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[1] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly impact the reaction.
-
Polar Protic Solvents: Ethanol (B145695) and methanol (B129727) are commonly used as they effectively dissolve the reactants and the base catalyst.[1]
-
Solvent-Free Conditions: Performing the reaction neat (without a solvent), often with grinding, has been shown to be highly efficient, leading to shorter reaction times and high yields. This is also considered a "green chemistry" approach.[1][6][7]
Q4: What are the differences between acid-catalyzed and base-catalyzed Claisen-Schmidt condensation?
A4: Both acid and base catalysis can be used to promote the Claisen-Schmidt condensation.[8][9]
-
Base-catalyzed: This is the more common method and typically involves bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[9][10] The base deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[10]
-
Acid-catalyzed: This method may use protic acids like HCl or Lewis acids like AlCl₃.[8][9] The acid activates the carbonyl group of the aldehyde, making it more electrophilic.
Data Presentation
Table 1: Comparison of Catalysts for Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp | 2-4 h | ~90 | [4] |
| KOH | Ethanol | Room Temp | 4-6 h | ~85 | [11] |
| Ca(OH)₂ | Ethanol | Room Temp | 24 h | 88-92 | |
| AlCl₃ | Dichloromethane | 0°C to RT | 3-5 h | Varies | |
| p-TSA | Toluene | Reflux | 6-8 h | Varies | [8] |
Table 2: Effect of Reaction Conditions on Chalcone Yield
| Method | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Reflux | Ethanol | KOH | Reflux | 4 h | 9.2 | [6][7] |
| Grinding | Solvent-free | KOH | Room Temp | 50 min | 32.6 | [6][7] |
| Micellar | CTAB solution | NaOH | Room Temp | 24 h | ~83 | [8] |
| Ultrasound | Cyclohexane-Methanol | NaOH | Not specified | Not specified | 56-92 | [12] |
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Claisen-Schmidt Condensation in Ethanol
This protocol describes the synthesis of chalcone from benzaldehyde (B42025) and acetophenone (B1666503) using sodium hydroxide in an ethanol solvent.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) and the ketone (e.g., acetophenone, 1 equivalent) in ethanol.[10]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[4]
-
Reaction: Continue stirring the mixture at room temperature. The solution may become turbid, and a precipitate may form.[4] Monitor the reaction progress by TLC until the starting materials are consumed.[10] Reaction times can vary from a few hours to 24 hours.[11]
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold water.[4]
-
Isolation: If a precipitate forms, collect the crude chalcone by suction filtration.[4]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[4]
Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis
This "green" chemistry approach offers a rapid and efficient synthesis of chalcones.
-
Reactant Preparation: In a mortar, combine the aromatic aldehyde (1 equivalent), the ketone (1 equivalent), and a solid base catalyst like sodium hydroxide (approximately 0.2 g per 10 mmol of reactants).[4][10]
-
Reaction: Grind the mixture vigorously with a pestle. The mixture will often form a colored paste or solidify.[4][10] Continue grinding for approximately 10-30 minutes.[4][10]
-
Work-up: After the reaction is complete (monitored by TLC), add cold water to the mixture and stir to dissolve the unused base.[10]
-
Isolation: Collect the crude chalcone by suction filtration and wash it with water.[4]
-
Purification: The crude chalcone is often of sufficient purity. For higher purity, it can be recrystallized from a suitable solvent like 95% ethanol.[4]
Visualizations
Caption: Troubleshooting workflow for low chalcone yield.
Caption: Main reaction vs. common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Identifying and removing side products in 2',6'-Dihydroxy-4,4'-dimethoxychalcone synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on identifying and removing side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2',6'-dihydroxyacetophenone (B134842) with 4-methoxybenzaldehyde (B44291).[1]
Q2: What are the most likely side products in this synthesis?
The primary side product is the corresponding flavanone (B1672756), formed through the intramolecular cyclization of the 2',6'-dihydroxychalcone.[2] This is a common occurrence for chalcones bearing a hydroxyl group at the 2' position. Other potential side products, though generally less prevalent, include products from the self-condensation of 2',6'-dihydroxyacetophenone and the Cannizzaro reaction of 4-methoxybenzaldehyde.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the chalcone (B49325) product. A suitable mobile phase for this analysis is a mixture of n-hexane and ethyl acetate (B1210297).
Q4: What are the recommended purification methods for the crude product?
The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol, can be effective if the impurities have significantly different solubilities than the desired product. Column chromatography using silica (B1680970) gel is highly effective for separating the chalcone from the flavanone side product and other impurities.[3]
Troubleshooting Guide
Issue 1: Low yield of the desired chalcone.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting materials are consumed. The reaction may require an extended period (24-48 hours).[3] |
| Suboptimal reaction temperature | The reaction is typically carried out at room temperature. Elevated temperatures may promote side reactions. |
| Inefficient base catalysis | Ensure the base (e.g., NaOH or KOH) is of good quality and used in the correct concentration. A 40-50% aqueous solution is often effective.[2] |
| Formation of side products | Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. Consider alternative methods like grinding synthesis.[4] |
Issue 2: Presence of a significant amount of flavanone side product.
| Possible Cause | Suggested Solution |
| Intramolecular cyclization of the chalcone | This is inherent to the structure of the 2',6'-dihydroxychalcone. While difficult to prevent entirely, minimizing reaction time and maintaining a basic pH can help. |
| Acidic workup conditions | An acidic workup can promote the cyclization of the chalcone to the flavanone. Neutralize the reaction mixture carefully. |
| Purification challenges | Utilize column chromatography for efficient separation. The chalcone is typically less polar than the corresponding flavanone. A gradient elution with a hexane/ethyl acetate mobile phase on a silica gel column is recommended.[5] |
Issue 3: Difficulty in purifying the product by recrystallization.
| Possible Cause | Suggested Solution | | "Oiling out" of the product | This can occur if the melting point of the chalcone is low or if the solution is too concentrated. Try using a lower boiling point solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can induce crystallization. | | Co-crystallization of impurities | If the product and impurities have similar solubilities, recrystallization may be ineffective. Column chromatography is the recommended alternative. | | Low recovery after recrystallization | Avoid using an excessive amount of solvent. Ensure the product has fully precipitated before filtration by cooling the solution in an ice bath. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 2',6'-dihydroxy-3,4-dimethoxychalcone.[4]
Materials:
-
2',6'-dihydroxyacetophenone
-
4-methoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ether or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve 2',6'-dihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Slowly add a 50% (w/v) aqueous solution of NaOH (e.g., 12 mL for 10 mmol of reactants) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with a cold 10% HCl solution until it is acidic to litmus (B1172312) paper.
-
Extract the product with ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water until the washings are neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in n-hexane. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure chalcone.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and Potential Flavanone Side Product.
| Property | This compound | 7-Hydroxy-5,4'-dimethoxyflavanone (Expected Side Product) |
| Molecular Formula | C₁₇H₁₆O₅ | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol | 300.31 g/mol |
| Appearance | Yellow solid | Likely a pale yellow or off-white solid |
| Melting Point | Not reported, but related compounds melt in the 150-200 °C range. | 172-174 °C (for the similar 7-hydroxy-4'-methoxyflavanone)[2] |
| ¹H NMR (indicative shifts, δ ppm) | Olefinic protons (H-α, H-β) ~7.5-8.0 ppm; Aromatic protons; Hydroxyl protons. | H-2 proton ~5.4 ppm (dd); H-3 protons ~2.8-3.1 ppm (m); Aromatic protons; Hydroxyl proton. |
| ¹³C NMR (indicative shifts, δ ppm) | Carbonyl carbon ~192 ppm; Olefinic carbons. | Carbonyl carbon ~190 ppm; C-2 ~79 ppm; C-3 ~45 ppm. |
Visualizations
References
Best practices for preventing degradation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2',6'-Dihydroxy-4,4'-dimethoxychalcone during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from air and light. For optimal preservation, refrigeration or freezing (2-8 °C) is recommended.[1] Under these conditions, the compound is expected to have a shelf life of at least two years.[1]
Q2: I need to prepare a stock solution of this compound. What is the recommended procedure?
A2: It is advisable to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO, acetone, chloroform, or ethyl acetate.[1] To minimize degradation, prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in the solution, often to a yellow or brownish hue, is a common indicator of degradation. This is particularly prevalent in neutral to alkaline aqueous solutions. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experimental results.
Q4: What are the primary factors that can cause the degradation of this compound during experiments?
A4: The main factors contributing to the degradation of this chalcone (B49325) are:
-
pH: Chalcones are generally more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions can promote degradation.
-
Light: Exposure to UV light can lead to photodegradation and cis-trans isomerization. It is crucial to handle solutions in a dimly lit environment and use amber-colored vials or cover containers with aluminum foil.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of epoxides or cleavage of the α,β-unsaturated ketone moiety.
-
Elevated temperatures: Although generally more stable to thermal stress compared to other factors, prolonged exposure to high temperatures can accelerate degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis.
-
Possible Cause 1: Isomerization. The thermodynamically less stable cis-isomer may be forming from the trans-isomer, especially upon exposure to light.
-
Troubleshooting Step: Analyze a freshly prepared solution that has been protected from light to see if the unexpected peak is absent or reduced.
-
Possible Cause 2: Cyclization. 2'-Hydroxychalcones can undergo intramolecular cyclization to form the corresponding flavanone, particularly in the presence of acid catalysts (e.g., silica (B1680970) gel in chromatography).
-
Troubleshooting Step: If using column chromatography, consider using deactivated (neutralized) silica gel.
-
Possible Cause 3: Degradation. The unexpected peaks could be degradation products due to hydrolysis (acidic or basic), oxidation, or photolysis.
-
Troubleshooting Step: Review your experimental conditions (pH, exposure to light, presence of oxidizing agents) and compare the chromatogram to a forced degradation study profile if available.
Issue 2: I am observing low or inconsistent biological activity in my assays.
-
Possible Cause: The compound may have degraded in the aqueous cell culture medium. Chalcones can be unstable in physiological pH (around 7.4).
-
Troubleshooting Step 1: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before each experiment.
-
Troubleshooting Step 2: Minimize the incubation time of the compound in the aqueous medium as much as possible.
-
Troubleshooting Step 3: Include a positive control and a vehicle control in your experiments to ensure that the observed effects are due to the intact compound.
Quantitative Data on Stability
The following tables provide illustrative quantitative data on the stability of chalcones under various stress conditions. This data is based on forced degradation studies of structurally related chalcones and should be used as a guideline for experimental design.
Table 1: Illustrative Results of Forced Degradation Studies on a Related Chalcone
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~15-25% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | ~30-50% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | ~20-35% |
| Thermal | Solid | 24 hours | 85 °C | < 5% |
| Photolytic | Solution (in mobile phase) | 24 hours | UV light (254 nm) | ~10-20% |
Disclaimer: The percentage degradation values are illustrative and based on data for structurally similar chalcones. Actual degradation rates for this compound may vary and should be determined experimentally.
Table 2: Illustrative pH-Dependent Stability of a Dihydroxychalcone at 25°C
| pH | Condition | Illustrative Half-life (t½) (hours) | Notes |
| 2 | Acidic | ~ 50 | Moderate degradation expected. |
| 4 | Slightly Acidic | ~ 140 | Higher stability anticipated. |
| 7 | Neutral | ~ 70 | Gradual degradation may occur. |
| 9 | Alkaline | ~ 20 | Significant degradation expected. |
Disclaimer: The half-life values are illustrative and extrapolated from general knowledge of chalcone stability. Rigorous kinetic studies are required to determine the precise stability profile of this compound.
Experimental Protocols
Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol describes a stability-indicating RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A starting gradient could be 70:30 (A:B) moving to 30:70 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by UV scan, typically in the range of 340-370 nm for chalcones).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solutions: Dilute samples to be analyzed with the mobile phase to fall within the concentration range of the calibration curve.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 8 hours). Neutralize with 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to 85°C in an oven for 24 hours. Dissolve in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound in the mobile phase to UV light (254 nm) for 24 hours.
4. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the unstressed and stressed samples.
-
Determine the retention time of the parent compound from the unstressed sample.
-
In the chromatograms of the stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed sample.
Visualizations
Signaling Pathways
Chalcones, including this compound, are known to exert their biological effects by modulating various signaling pathways. Below are diagrams illustrating key anti-inflammatory and antioxidant pathways.
Caption: Anti-inflammatory action via NF-κB pathway inhibition.
References
Refining purification methods for 2',6'-Dihydroxy-4,4'-dimethoxychalcone to achieve high purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the high-purity purification of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a polar chalcone (B49325), and provides systematic solutions.
Issue 1: Crude Product is a Stubborn Oil or Gummy Solid
-
Q1: After the initial work-up of my Claisen-Schmidt condensation, my product is an oil that won't solidify. How can I crystallize it?
A1: Oily products are common with chalcones and can be due to residual solvents, the presence of impurities that depress the melting point, or the intrinsic properties of the compound.
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the oily product under a high vacuum for several hours to remove any trapped solvent molecules that can inhibit crystal lattice formation.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane (B92381) or a mixture of hexane and a small amount of ethyl acetate (B1210297). This can help to "wash" away impurities and provide a nucleation surface for crystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone (B3395972), ethyl acetate) and then slowly add a poor solvent (e.g., hexane, cold water) until the solution becomes turbid. Allow the solution to stand, which may induce crystallization.
-
Seed Crystal: If a small amount of pure, solid material is available, add a seed crystal to the oil or concentrated solution to initiate crystallization.
-
-
Issue 2: Poor Separation During Column Chromatography
-
Q2: My TLC shows overlapping spots for the chalcone and impurities. How can I optimize the column chromatography separation?
A2: Due to the polar nature of the dihydroxy-dimethoxy chalcone, achieving good separation from starting materials or byproducts on silica (B1680970) gel requires careful solvent system selection.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. The ideal system should provide a retention factor (Rf) for the target chalcone between 0.25 and 0.35, with clear separation from other spots. For polar chalcones, consider solvent systems like hexane:acetone or dichloromethane:ethyl acetate.[1]
-
Adjust Solvent Polarity: If the spots are too close together, a subtle change in the solvent ratio can improve separation. For normal-phase chromatography on silica gel, decreasing the polarity (increasing the hexane proportion) will increase the separation of less polar compounds, while increasing the polarity will help elute more polar compounds.
-
Try Different Solvent Combinations: If adjusting the ratio of a given solvent system is ineffective, switch to a different combination. For instance, substituting ethyl acetate with acetone or using a ternary system (e.g., hexane:ethyl acetate:methanol in small amounts) can alter the selectivity of the separation.
-
Dry Loading: For better resolution, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique often results in sharper bands compared to loading the sample dissolved in a solvent.
-
-
Issue 3: Product Degradation or Isomerization on Silica Gel
-
Q3: I suspect my this compound is degrading or isomerizing on the silica gel column. What can I do?
A3: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds or the isomerization of 2'-hydroxychalcones to their corresponding flavanones.
-
Troubleshooting Steps:
-
TLC Stability Test: To check for stability, spot your compound on a TLC plate, let it sit in the air for 30-60 minutes, and then develop the plate. The appearance of new spots indicates instability on silica.
-
Use Deactivated Silica: Neutralize the silica gel by preparing the slurry for the column with the chosen eluent containing a small amount of a base, such as 1% triethylamine. This will cap the acidic silanol (B1196071) groups and can prevent degradation.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina (B75360) or Florisil.
-
-
Issue 4: Low Recovery from Recrystallization
-
Q4: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
A4: Low recovery is often due to using too much solvent or premature crystallization.
-
Troubleshooting Steps:
-
Use a Minimum of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Using an excess of solvent will result in a lower yield of recovered crystals.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can cause the compound to precipitate out as a powder, trapping impurities. Once the solution has reached room temperature, then place it in an ice bath to maximize crystal formation.
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.
-
Second Crop: The mother liquor can sometimes be concentrated by evaporating some of the solvent to yield a second crop of crystals, which can be combined with the first if the purity is acceptable.
-
-
Quantitative Data Summary
The following tables provide a summary of typical data encountered during the synthesis and purification of this compound and related compounds.
Table 1: Comparison of Synthesis and Purification Yields
| Synthesis Method | Purification Method | Typical Yield | Reference |
| Conventional (NaOH in Ethanol (B145695), 24h) | Column Chromatography & Recrystallization | ~65% | [1] |
| Grinding (Solid NaOH, 15 min) | Column Chromatography & Recrystallization | ~70% | [1] |
Table 2: TLC Solvent Systems and Representative Rf Values
| Solvent System (v/v) | Compound | Rf Value | Notes |
| n-hexane:acetone (6:4) | 2',6'-dihydroxy-3,4-dimethoxy chalcone | ~0.5 | A good starting point for column chromatography of similar dihydroxy-dimethoxy chalcones.[1] |
| Petroleum ether:ethyl acetate (4:1) | 2',4',4-trihydroxy-6'-methoxydihydrochalcone | 0.47 | Useful for related polar dihydrochalcones. |
| Hexane:ethyl acetate (1:1) | General Chalcones | 0.2 - 0.4 | A common starting point for TLC analysis. Adjust ratio for optimal separation. |
| Dichloromethane:methanol (95:5) | Polar Chalcones | Variable | Use for highly polar compounds that do not move in less polar systems. |
Table 3: Purity Assessment
| Purification Stage | Purity (HPLC) |
| Crude Product | 70-85% |
| After Column Chromatography | >95% |
| After Recrystallization | >98-99% |
Note: Purity values are estimates and can vary significantly based on reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of gram-scale quantities of this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as n-hexane:acetone (e.g., starting with a 7:3 ratio and adjusting as necessary) to achieve an Rf value of ~0.3 for the desired compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase.
-
Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the mobile phase determined from the TLC analysis.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified chalcone.
-
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound to achieve high purity.
-
Solvent Selection:
-
Ethanol or a mixture of ethanol and water is often a good choice for polar chalcones. Test the solubility of a small amount of the purified chalcone in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.
-
-
Dissolution:
-
Place the chalcone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
References
Strategies for overcoming poor cell permeability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor cell permeability of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in experimental settings.
Section 1: Understanding the Permeability Challenge
FAQ 1: Why does this compound exhibit poor cell permeability?
The poor cell permeability of this compound, a common issue with many chalcones and flavonoids, is likely due to a combination of factors:
-
Low Aqueous Solubility: Chalcones are often lipophilic (fat-soluble) and have low solubility in aqueous environments like the gastrointestinal tract and cell culture media. This limits the concentration of the compound available for absorption.
-
High Lipophilicity: While a certain degree of lipophilicity is necessary to cross the lipid bilayer of cell membranes, very high lipophilicity can lead to the compound getting trapped within the membrane, hindering its passage into the cytoplasm.
-
Efflux Transporter Activity: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are present on the surface of cells and actively transport compounds out, thereby reducing intracellular accumulation.
-
Metabolism: It may be subject to rapid metabolism by enzymes in the experimental system (e.g., in cell culture or in vivo), reducing the amount of active compound that can permeate the cells.
Section 2: Troubleshooting Experimental Setups
FAQ 2: I am observing very low transport of the chalcone (B49325) in my Caco-2 permeability assay. What could be the issue and how can I troubleshoot it?
Low transport in a Caco-2 assay is a common problem with hydrophobic compounds. Here are some troubleshooting steps:
-
Assess Compound Solubility in Assay Buffer: The compound may be precipitating in the apical donor compartment.
-
Solution: Determine the kinetic solubility of the chalcone in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). If solubility is low, consider adding a small, non-toxic concentration of a solubilizing agent like DMSO (typically ≤1%) or using a formulation strategy (see Section 3).
-
-
Check for Cytotoxicity: High concentrations of the chalcone could be compromising the integrity of the Caco-2 monolayer.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the concentrations used in the permeability study. Ensure the test concentration is well below the cytotoxic threshold.
-
-
Verify Monolayer Integrity: The Caco-2 monolayer may not have formed a tight barrier.
-
Solution: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER suggests compromised integrity. Also, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Investigate Efflux: The compound might be actively transported out of the cells.
-
Solution: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters. This can be confirmed by co-incubating with a known P-gp inhibitor like verapamil.
-
-
Low Recovery: The compound may be binding to the plastic of the assay plate.
-
Solution: Quantify the amount of compound in the donor and receiver compartments, as well as the amount remaining in the cell monolayer (cell lysate) at the end of the experiment. Low overall recovery suggests non-specific binding. Using plates made of low-binding materials can help mitigate this.
-
Section 3: Strategies for Enhancing Cell Permeability
This section outlines several strategies that can be employed to improve the cellular uptake of this compound in your experiments.
Strategy 1: Formulation Approaches
FAQ 3: How can I formulate this compound to improve its permeability?
Formulation strategies aim to increase the solubility and dissolution rate of the compound, thereby enhancing its concentration at the cell surface.
-
Nanoformulations: Encapsulating the chalcone into nanoparticles can significantly improve its permeability.[1][2][3]
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.
-
Polymeric Nanoparticles: Made from biodegradable polymers, these can protect the compound from degradation and provide sustained release.[1]
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes that can increase the surface area for absorption.
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble compounds, increasing their aqueous solubility.[4]
-
Co-amorphous Systems: This involves combining the chalcone with another small molecule (a co-former) to create an amorphous solid dispersion, which can have a higher dissolution rate than the crystalline form.[5]
Table 1: Comparison of Formulation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Nanoformulations | Encapsulation in sub-micron sized particles.[1][3] | Increased surface area, improved stability, potential for targeted delivery.[3] | Complex preparation methods, potential for toxicity of formulation components. |
| Cyclodextrin Complexes | Formation of an inclusion complex.[4] | Increased aqueous solubility, simple preparation methods. | Limited loading capacity, potential for competitive displacement. |
| Co-amorphous Systems | Prevention of crystallization, leading to faster dissolution.[5] | Significant increase in dissolution rate. | Potential for recrystallization over time, requires careful selection of co-former. |
Strategy 2: Chemical Modification
FAQ 4: Can I chemically modify this compound to enhance its cell permeability?
Yes, chemical modification can be a powerful tool. However, it's crucial to assess how these modifications might affect the biological activity of the compound.
-
Glycosylation: Attaching a sugar moiety to the chalcone can increase its aqueous solubility.[6] While this may decrease passive diffusion, it can sometimes facilitate uptake via glucose transporters.
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active drug. For poorly permeable compounds, a common strategy is to attach a lipophilic promoiety to temporarily increase membrane permeability, which is then cleaved by intracellular enzymes.
Table 2: Comparison of Chemical Modification Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Glycosylation | Addition of a sugar group to increase hydrophilicity.[6] | Increased aqueous solubility, potential for active transport. | May decrease passive permeability, requires enzymatic cleavage to release the active compound. |
| Prodrugs | Covalent attachment of a promoiety to alter physicochemical properties. | Can be designed to improve solubility, permeability, and/or stability. | Requires careful design to ensure efficient cleavage and release of the active drug, potential for altered pharmacology of the prodrug itself. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the cell permeability of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[7]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
High and low permeability control compounds (e.g., propranolol (B1214883) and furosemide)
-
Plate reader or LC-MS for quantification
Methodology:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.
-
Donor Solution Preparation: Prepare the donor solutions by diluting the test and control compounds in PBS to the final desired concentration (final DMSO concentration should be ≤1%).
-
Acceptor Solution Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Assay Assembly: Place the filter plate into the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.
-
Donor Solution Addition: Add 200 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_D(0) = initial concentration in the donor well
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[8][9]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values indicative of a confluent monolayer (typically >250 Ω·cm²).
-
Assay Preparation: Wash the monolayers twice with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Dosing Solution Preparation: Prepare dosing solutions of the test and control compounds in HBSS at the desired concentration (final DMSO concentration ≤1%).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Remove the equilibration buffer.
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A for efflux):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt = the rate of appearance of the compound in the receiver chamber
-
A = the surface area of the membrane
-
C_0 = the initial concentration in the donor chamber
-
Section 5: Visualizations
References
- 1. Dihydrochalcone, 2',6'-dihydroxy-4'-methoxy, bis-TMS - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Parasite | 35241-55-5 | Invivochem [invivochem.com]
Technical Support Center: Optimizing Grinding Techniques for Green Synthesis of Chalcone Derivatives
Welcome to the technical support center for the green synthesis of chalcone (B49325) derivatives via grinding techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this eco-friendly synthetic method.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-free synthesis of chalcones by grinding.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Grinding: Insufficient mechanical energy to initiate the reaction. 2. Inappropriate Catalyst: The chosen base catalyst (e.g., NaOH, KOH, Ba(OH)₂) may not be effective for the specific substrates.[1] 3. Reactant Quality: Impurities in the starting acetophenone (B1666503) or benzaldehyde (B42025) derivatives. 4. Reaction Time: Grinding time may be too short for the reaction to go to completion.[2][3][4] 5. Low Melting Point of Product: Chalcones with low melting points may be difficult to isolate under solvent-free conditions.[5][6] | 1. Increase Grinding Vigor and Duration: Ensure thorough and consistent grinding in a mortar and pestle. For more reproducible results, consider using a ball mill.[7][8] 2. Catalyst Screening: Experiment with different solid base catalysts such as NaOH, KOH, or anhydrous Ba(OH)₂. The amount of catalyst may also need optimization.[1][8] 3. Purify Reactants: Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation. 4. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal grinding time, which can range from 2 to 50 minutes.[1][2][3][9][10] 5. Consider Liquid-Assisted Grinding (LAG): The addition of a small amount of a suitable solvent (e.g., ethanol) can sometimes improve reaction efficiency, especially for low-melting products.[8] |
| Formation of a Sticky or Oily Product | 1. Low Melting Point of Product: The heat generated during grinding may be sufficient to melt the product, resulting in an oily or sticky mass.[5][6] 2. Hygroscopic Reactants or Catalyst: Absorption of moisture from the atmosphere can lead to a pasty reaction mixture. 3. Side Reactions: Formation of by-products such as ketols or Michael addition products.[5] | 1. Cooling: Perform the grinding in a cooled mortar or in a temperature-controlled environment. 2. Use Anhydrous Conditions: Ensure all reactants and the catalyst are dry. Store them in a desiccator prior to use. 3. Purification: The crude product can be purified by washing with cold water followed by recrystallization from a suitable solvent like ethanol (B145695) to remove side products.[2][5] |
| Difficulty in Product Isolation | 1. High Solubility in Wash Solvent: The product may be partially soluble in the water used for washing, leading to loss of yield. 2. Fine Precipitate: The precipitated product may be too fine to be effectively collected by filtration. | 1. Use Ice-Cold Water: Wash the reaction mixture with ice-cold water to minimize product loss.[1][10] 2. Centrifugation: If filtration is difficult, try isolating the product by centrifugation followed by decantation of the supernatant. 3. Extraction: As an alternative to filtration, the product can be extracted with a suitable organic solvent like chloroform, followed by evaporation of the solvent.[9] |
| Inconsistent Results | 1. Manual Grinding Variability: Inconsistent pressure and grinding motion can lead to variable reaction outcomes. 2. Ambient Conditions: Variations in temperature and humidity can affect the reaction. | 1. Standardize Grinding Technique: Apply consistent pressure and a regular grinding motion. For higher consistency, a mechanical grinder or ball mill is recommended.[7][8] 2. Control Reaction Environment: Perform experiments in a controlled environment, particularly with respect to humidity. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the grinding technique over conventional reflux methods for chalcone synthesis?
The grinding technique offers several advantages, making it a prominent green chemistry approach.[11] These include:
-
Solvent-Free Conditions: It often eliminates the need for organic solvents, reducing waste and environmental impact.[2][3][7]
-
Shorter Reaction Times: Reactions are typically much faster, often completing within minutes compared to several hours for reflux methods.[2][3][12]
-
Higher Yields: In many cases, the grinding method provides higher product yields.[9][13]
-
Simple Procedure: The experimental setup and work-up are generally simpler and more economical.[2][3]
-
Energy Efficiency: It is conducted at room temperature, avoiding the need for heating.[13]
Q2: What type of catalyst is typically used for the grinding synthesis of chalcones?
Solid base catalysts are most commonly employed. These include:
-
Sodium hydroxide (B78521) (NaOH)[4][6][14]
-
Anhydrous Barium Hydroxide (Ba(OH)₂)[1]
The choice of catalyst can influence the reaction rate and yield, and may need to be optimized for specific substrates.[1]
Q3: How can I monitor the progress of the reaction during grinding?
The reaction progress can be monitored by observing physical changes in the reaction mixture, such as a change in color or the formation of a solid mass.[1][4] For a more accurate assessment, Thin Layer Chromatography (TLC) can be used by periodically taking a small sample from the reaction mixture.[9][10][15]
Q4: Is it always necessary to perform the reaction under completely solvent-free conditions?
While the primary advantage is the absence of a solvent, in some cases, a technique called Liquid-Assisted Grinding (LAG) can be beneficial.[8] This involves adding a very small amount of a liquid to accelerate the reaction. This can be particularly useful if the reactants are not reacting efficiently in a completely solid state.[8]
Q5: What is the typical work-up procedure for isolating the synthesized chalcone?
A general work-up procedure involves the following steps:
-
After grinding is complete, the reaction mixture is typically treated with cold or ice-cold water.[1][2]
-
If a base catalyst is used, the mixture can be acidified with a dilute acid like HCl.[1]
-
The solid product is then collected by vacuum filtration.[2][10]
-
The collected solid is washed with cold water to remove any remaining catalyst and other water-soluble impurities.[2][10]
-
The crude product is then dried and can be further purified by recrystallization, commonly from ethanol.[2][3][9]
Data Presentation
Comparison of Grinding vs. Reflux Method for Chalcone Synthesis
| Parameter | Grinding Method | Reflux Method |
| Reaction Time | 2 - 50 minutes[1][2][3][9] | Several hours[10] |
| Yield (%) | Generally higher (can be 75-94%)[2][3] | Generally lower (e.g., 9.2% in one study)[9][13] |
| Solvent Usage | Typically solvent-free[2][3][7] | Requires a solvent (e.g., ethanol)[9][13] |
| Energy Input | Room temperature (mechanical energy)[13] | Requires heating[10] |
Yields of Chalcone Derivatives Synthesized via Grinding
| Chalcone Derivative | Reactants | Catalyst | Grinding Time (min) | Yield (%) |
| Chalcone | Acetophenone, Benzaldehyde | KOH | 50 | 32.6[9] |
| 4-dimethylamino-4-hydroxy chalcone (DMAHC) | 4-hydroxy-acetophenone, 4-dimethylamino benzaldehyde | NaOH | ~15 | 46.32[12][14] |
| 4-dimethylamino benzal acetone (B3395972) (DMAB) | Acetone, 4-dimethylamino-benzaldehyde | NaOH | 15 | 33.49[12][14] |
| 6-fluoro-2-chloro-4-hydroxy chalcone (FCHC) | 4-hydroxy-acetophenone, 6-fluoro-2-chlorobenzaldehyde | NaOH | ~20 | 26.55[12][14] |
| 4'-hydroxy-4-nitro chalcone | 4-hydroxyacetophenone, 4-nitrobenzaldehyde | - | 45 | 70.63[16] |
| 4-hydroxy-4′-methoxychalcone | 4-methoxyacetophenone, 4-hydroxybenzaldehyde | NaOH | 30 | 32.5[15] |
Experimental Protocols
General Protocol for Solvent-Free Grinding Synthesis of Chalcones
This protocol provides a generalized methodology for the synthesis of chalcone derivatives using a mortar and pestle.
Materials:
-
Substituted acetophenone (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Solid base catalyst (e.g., NaOH, KOH, or anhydrous Ba(OH)₂) (molar ratio may vary, typically 1-2 equivalents)
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) supplies
-
Ice-cold distilled water
-
Dilute HCl (optional, for neutralization)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Place the substituted acetophenone, substituted benzaldehyde, and the solid base catalyst into a clean, dry mortar.[10]
-
Grind the mixture vigorously with the pestle at room temperature. A change in color and consistency (often to a paste or solid mass) indicates the reaction is proceeding.[1][14]
-
Continue grinding for the predetermined optimal time (typically ranging from 2 to 50 minutes).[1][2][3][9] Monitor the reaction's completion by TLC if necessary.[10]
-
Once the reaction is complete, add ice-cold distilled water to the mortar and stir the mixture to break up the solid.[1]
-
If necessary, acidify the mixture with dilute HCl to neutralize any remaining base.[1]
-
Collect the crude product by vacuum filtration using a Buchner funnel.[10]
-
Wash the solid product on the filter paper with additional ice-cold water.[10]
-
Dry the crude product.
-
For further purification, recrystallize the crude chalcone from a suitable solvent, such as ethanol.[2][3][9]
Visualizations
Caption: Workflow for the green synthesis of chalcones via the grinding method.
Caption: Troubleshooting logic for low yield in chalcone synthesis by grinding.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. propulsiontechjournal.com [propulsiontechjournal.com]
- 12. GREEN SYNTHESIS OF SEVERAL CHALCONE DERIVATIVES USING GRINDING TECHNIQUE [gkyj-aes-20963246.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
- 15. scitepress.org [scitepress.org]
- 16. Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques | Susanti VH | JKPK (Jurnal Kimia dan Pendidikan Kimia) [jurnal.uns.ac.id]
Validation & Comparative
In Vivo Antitumor Activity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Xenograft Models: A Comparative Guide
This guide provides a comparative overview of DMC's performance in preclinical xenograft models, offering insights for researchers, scientists, and drug development professionals.
Comparative Performance in Xenograft Models
DMC has demonstrated significant antitumor activity in xenograft models of human hepatocellular carcinoma and has shown efficacy in overcoming multidrug resistance in other cancers.
Hepatocellular Carcinoma Model
In a study utilizing a human liver cancer SMMC-7721 xenograft model, DMC administration led to a substantial reduction in tumor growth compared to the control group.[1][2][3]
| Treatment Group | Dosage & Administration | Animal Model | Tumor Cell Line | Average Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Control | Not specified | Male BALB/c nude mice | SMMC-7721 | 1.42 ± 0.11 | - |
| DMC | 150 mg/kg, intraperitoneal injection | Male BALB/c nude mice | SMMC-7721 | 0.59 ± 0.12 | 58.5% |
Multidrug-Resistant Carcinoma Model
DMC has also been evaluated for its ability to reverse multidrug resistance in a human carcinoma xenograft model using the doxorubicin-resistant KB-A1 cell line.[4][5] In this model, DMC was shown to sensitize tumors to the chemotherapeutic agent doxorubicin (B1662922), leading to a significant reduction in tumor weight when used in combination.[4][5]
| Treatment Group | Dosage & Administration | Animal Model | Tumor Cell Line | Average Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Control | Saline | Nude mice | KB-A1 | Not specified | - |
| Doxorubicin (DOX) | 2 mg/kg, i.p. | Nude mice | KB-A1 | Not specified | Not specified |
| DMC | 15 mg/kg, i.p. | Nude mice | KB-A1 | Not specified | Not specified |
| DOX + DMC | 2 mg/kg DOX + 15 mg/kg DMC, i.p. | Nude mice | KB-A1 | Significantly reduced vs. DOX alone | Not specified |
Note: Specific tumor weights and inhibition percentages for the multidrug-resistant model were not detailed in the abstract, but a "considerable reduction in tumor weight" was reported for the combination therapy.[5]
Experimental Protocols
Human Hepatocellular Carcinoma Xenograft Model[1][2][3]
-
Cell Culture: Human liver cancer SMMC-7721 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Male BALB/c nude mice, typically 4-6 weeks old, are used for the study.
-
Tumor Inoculation: A suspension of SMMC-7721 cells (e.g., 1 x 107 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors are palpable or reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of DMC (e.g., 150 mg/kg), while the control group receives a vehicle.
-
Tumor Measurement: Tumor size is measured periodically with calipers, and tumor volume is calculated.
-
Endpoint: At the end of the study period, mice are euthanized, and tumors are excised and weighed.
Multidrug-Resistant Carcinoma Xenograft Model[4][5]
-
Cell Culture: Doxorubicin-resistant human carcinoma KB-A1 cells are maintained in culture.
-
Animal Model: Nude mice are used for tumor implantation.
-
Tumor Inoculation: KB-A1 cells are implanted subcutaneously in the mice.
-
Treatment: Mice with established tumors are divided into groups to receive saline (control), doxorubicin alone, DMC alone, or a combination of doxorubicin and DMC. Drugs are administered intraperitoneally.
-
Endpoint: After the treatment period, tumors are excised and weighed to determine the efficacy of the different treatment regimens.
Visualizing the Research
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study.
Caption: Workflow of a typical xenograft model experiment.
Signaling Pathway of DMC
DMC exerts its antitumor effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: Simplified signaling pathway of DMC's antitumor activity.
DMC has been shown to suppress the PI3K/AKT signaling axis.[6] This inhibition, along with the activation of p53, leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[6] Furthermore, DMC is reported to trigger apoptosis through the mitochondria-dependent pathway.[6][7]
References
- 1. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity by 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone in a solid human carcinoma xenograft model | Scilit [scilit.com]
- 3. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Activity of Natural Chalcones with a Focus on 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of several natural chalcones. While the primary focus is on 2',6'-Dihydroxy-4,4'-dimethoxychalcone, a comprehensive search of the current scientific literature did not yield specific experimental data on its antioxidant capacity (e.g., IC50 values from DPPH, ABTS, or FRAP assays). However, by examining the structure-activity relationships of closely related chalcones, we can infer its potential antioxidant profile. This guide presents a detailed comparison of the antioxidant activities of other well-researched natural chalcones, providing a valuable benchmark for future studies on this compound.
Quantitative Comparison of Antioxidant Activity of Natural Chalcones
The antioxidant activities of several prominent natural chalcones have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates a higher antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric iron, with higher values indicating greater antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mmol Fe²⁺/mmol sample) |
| Isoliquiritigenin | 10.5 | 6.8 | Data not available |
| Xanthohumol | 25.3 | 15.2 | Data not available |
| Butein (B1668091) | 9.2 ± 1.8[1] | Data not available | Data not available |
| Licochalcone A | 35.0 (103.4 µM) | Data not available | Data not available |
| Naringenin Chalcone | >100 | Data not available | Data not available |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship and Predicted Activity of this compound
The antioxidant activity of chalcones is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings.[2] Generally, the presence of hydroxyl groups, particularly in the ortho- and para-positions, enhances antioxidant activity due to their ability to donate hydrogen atoms to stabilize free radicals. Methoxy groups can also contribute to antioxidant activity through electron donation and by increasing the stability of the resulting phenoxyl radical.
This compound possesses two hydroxyl groups on the A-ring and two methoxy groups on the B-ring. The 2',6'-dihydroxy substitution pattern on the A-ring is known to contribute to significant antioxidant potential. Based on these structural features, it is hypothesized that this compound would exhibit potent antioxidant activity, likely comparable to or greater than that of butein and isoliquiritigenin. However, experimental validation is necessary to confirm this prediction.
Experimental Protocols
A variety of assays are available to determine the antioxidant potential of chalcones, often based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound solutions at various concentrations
-
Ascorbic acid or Trolox as a positive control
-
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Test compound solutions at various concentrations
-
Trolox as a positive control
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition and IC50 value are calculated similarly to the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM in water) in a 10:1:1 ratio.
-
Test compound solutions at various concentrations
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as mmol Fe²⁺ equivalents per mmol of the sample.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying mechanism of antioxidant action, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: The Nrf2-ARE signaling pathway activated by natural chalcones.
Conclusion
While direct experimental data on the antioxidant activity of this compound is currently unavailable in the scientific literature, a comparative analysis of other natural chalcones provides valuable insights. Based on its chemical structure, this compound is predicted to be a potent antioxidant. This guide offers a framework for the future evaluation of this compound by presenting standardized experimental protocols and comparative data from structurally related chalcones. Further research is warranted to experimentally determine the antioxidant capacity of this compound and to explore its potential as a therapeutic agent in oxidative stress-related diseases.
References
Structure-Activity Relationship of 2',6'-Dihydroxychalcone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2',6'-dihydroxychalcone derivatives, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. The information is compiled from various studies to offer insights into how structural modifications influence biological activity, supported by experimental data and detailed protocols.
Introduction to 2',6'-Dihydroxychalcones
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. The presence of hydroxyl groups, particularly at the 2' and 6' positions of the A-ring, has been shown to be a critical determinant of their biological activities. This guide explores the impact of various substitutions on the chalcone (B49325) scaffold, providing a framework for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activities
The biological activities of 2',6'-dihydroxychalcone derivatives are significantly influenced by the nature and position of substituents on both the A and B rings. Below are comparative data on their antimicrobial, antioxidant, and anti-inflammatory activities.
Antimicrobial Activity
The antimicrobial potential of 2',6'-dihydroxychalcones and their analogs has been evaluated against a range of pathogens. The presence of the 2',6'-dihydroxy motif is often associated with enhanced antibacterial and antifungal effects.
Table 1: Comparative Antimicrobial Activity of Dihydroxychalcone Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| 2',6'-Dihydroxy-4'-isopentenyloxychalcone | Porphyromonas gingivalis | MIC | 3.13 µg/mL | [1] |
| 2',6'-Dihydroxy-4'-isopentenyloxychalcone | Prevotella intermedia | MIC | 3.13 µg/mL | [1] |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus | MIC | 0.4 mg/mL | [2] |
| 2',4'-Dihydroxychalcone | Bacillus subtilis | MIC | 0.4 mg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Structure-Activity Relationship Insights:
-
The 2',6'-dihydroxy substitution pattern appears to be beneficial for potent activity against oral pathogens.[1]
-
The addition of a lipophilic isopentenyloxy group at the 4'-position may enhance antimicrobial efficacy.[1]
-
Comparison with other dihydroxychalcones, such as the 2',4'-dihydroxy derivatives, highlights the importance of the specific hydroxylation pattern for activity against different bacterial strains.[2]
Antioxidant Activity
The radical scavenging and antioxidant properties of hydroxychalcones are well-documented. The number and position of hydroxyl groups play a crucial role in their ability to donate a hydrogen atom and stabilize free radicals.
Table 2: Comparative Antioxidant Activity of Hydroxychalcone Derivatives (DPPH Radical Scavenging Assay)
| Compound/Derivative | IC50 (µM) | Reference |
| 2'-Hydroxy-3,4-dihydroxychalcone (Butein) | ~5-10 | [3] |
| 2',4',3,4-Tetrahydroxychalcone | Potent (qualitative) | [3] |
| 2'-Hydroxychalcone | Less active than dihydroxy derivatives | [2] |
| Ascorbic Acid (Standard) | 54.08 | [4] |
IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher antioxidant activity.
Structure-Activity Relationship Insights:
-
A catechol (3,4-dihydroxy) moiety on the B-ring, in conjunction with a 2'-hydroxyl group on the A-ring (as in Butein), confers strong antioxidant activity.[3]
-
Increasing the number of hydroxyl groups generally enhances antioxidant potential, as seen with tetrahydroxychalcones.[3]
-
While direct quantitative data for a series of 2',6'-dihydroxychalcones is limited, the general trend suggests that the presence of multiple hydroxyl groups is key to potent antioxidant effects.
Anti-inflammatory Activity
2',6'-Dihydroxychalcone derivatives have demonstrated significant anti-inflammatory effects, often through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Dihydroxychalcone Derivatives
| Compound/Derivative | Assay | Target/Mediator | IC50 (µM) | Reference |
| 2',5'-Dihydroxychalcone | Cyclooxygenase Inhibition | COX-2 | 37.5 | [5] |
| 2',5'-Dialkoxychalcone derivative | NO Formation (LPS-stimulated) | Nitric Oxide | 0.7 | [6] |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Macrophage Assay (LPS-stimulated) | IL-1β, TNF, Nitrite (B80452) | Significant reduction (qualitative) | [7] |
IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher anti-inflammatory activity.
Structure-Activity Relationship Insights:
-
The 2',6'-dihydroxy substitution, as seen in the dihydrochalcone (B1670589) derivative, contributes to the inhibition of key pro-inflammatory cytokines and nitric oxide.[7]
-
The anti-inflammatory potency can be significantly modulated by substitutions on the A-ring, with alkoxylation of a dihydroxychalcone leading to potent inhibition of nitric oxide production.[6]
-
The saturation of the α,β-double bond (dihydrochalcone) can still retain anti-inflammatory properties, suggesting that other structural features also play a crucial role.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2',6'-Dihydroxychalcone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones.
-
Reaction Setup: A mixture of a 2',6'-dihydroxyacetophenone (B134842) derivative (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) is dissolved in ethanol (B145695).
-
Base Addition: The solution is stirred at room temperature, and an aqueous solution of a strong base, such as 50% w/w potassium hydroxide (B78521) (KOH), is added dropwise.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature until the benzaldehyde is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid (HCl).
-
Purification: The precipitated chalcone is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microbes in broth only) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging ability of the compounds.
-
Reagent Preparation:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (e.g., 0.1 mM).
-
Stock solutions of the test chalcones and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, various concentrations of the chalcone solutions are added to the wells.
-
The DPPH solution is then added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the chalcone. The IC50 value is then determined by plotting the percentage of scavenging against the compound concentration.
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test chalcones for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells without any compound treatment. The IC50 value is then determined.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and biological activity of 2',6'-dihydroxychalcone derivatives.
Caption: Workflow for the synthesis and biological evaluation of 2',6'-dihydroxychalcone derivatives.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2',6'-dihydroxychalcone derivatives.
References
- 1. Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Resveratrol as Potent Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2',6'-dihydroxy-4,4'-dimethoxychalcone (B600353) and the well-characterized polyphenol, resveratrol (B1683913). While extensive data exists for resveratrol, specific experimental findings for this compound are less prevalent in the current literature. This comparison leverages available data for the specified chalcone (B49325) and structurally similar compounds to provide a valuable reference for antioxidant research.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and resveratrol have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics from key antioxidant assays.
Table 1: Antioxidant Activity of this compound and Related Chalcones
| Compound | Assay | IC50 / Activity | Reference |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH Radical Scavenging | 7.34 µg/mL | [1] |
| Synthetic chalcone derivative | DPPH Radical Scavenging | 3.39 µg/mL | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Nitric Oxide (NO) Expression | Significant Mitigation | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | PGE2 Expression | Significant Mitigation | [3] |
Note: Data for structurally related chalcones are included due to the limited availability of specific data for this compound.
Table 2: Antioxidant Activity of Resveratrol
| Assay | IC50 / Activity | Reference |
| DPPH Radical Scavenging | ~15.54 µg/mL | [4] |
| ABTS Radical Scavenging | ~2.86 µg/mL | [4] |
| ABTS Radical Scavenging | 2 µg/mL | [4] |
| Oxygen Radical Absorbance Capacity (ORAC) | High activity reported | [2] |
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to facilitate experimental replication and validation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695), to a concentration of approximately 0.1 mM.
-
Sample Preparation: The test compounds (this compound or resveratrol) and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.
-
Assay Procedure:
-
An aliquot of the test compound or standard is mixed with the DPPH solution in a 96-well microplate or a cuvette.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours. The resulting ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared at various concentrations.
-
Assay Procedure:
-
An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they reach confluence.
-
Assay Procedure:
-
The cells are washed with a buffer and then treated with the test compound at various concentrations, along with a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
After an incubation period (e.g., 1 hour) to allow for cellular uptake, the cells are washed to remove extracellular compounds.
-
A free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.
-
The fluorescence intensity is measured over time using a microplate reader. The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is inhibited by the presence of antioxidants.
-
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.
Signaling Pathways in Antioxidant Action
The antioxidant effects of these compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.
Resveratrol
Resveratrol is known to exert its antioxidant effects through multiple signaling pathways.[4] Two of the most well-documented are:
-
SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate and thereby activate downstream targets such as Forkhead box O (FOXO) transcription factors, which in turn upregulate the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.
-
Nrf2 Pathway Activation: Resveratrol can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[4]
References
Comparative Efficacy of 2',6'-Dihydroxy-4,4'-dimethoxychalcone in Animal Models of Inflammation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory potential of 2',6'-dihydroxy-4,4'-dimethoxychalcone (B600353) and its derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs) in relevant animal models. Due to the limited availability of in vivo data for this compound, this guide draws upon published data for structurally similar chalcones to provide a valuable comparative perspective.
Executive Summary
Chalcones, a class of natural and synthetic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide focuses on the efficacy of this compound and related compounds in preclinical models of inflammation. The available data suggests that chalcones exert their anti-inflammatory action primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This mechanism contrasts with the primary mode of action of traditional NSAIDs like indomethacin, which inhibit cyclooxygenase (COX) enzymes.
This report synthesizes in vivo and in vitro data to facilitate a comparative assessment of these compounds, highlighting their potential as a novel class of anti-inflammatory agents.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of chalcone (B49325) derivatives and standard NSAIDs in two common animal models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | % Inhibition of Paw Edema | Comparator | % Inhibition by Comparator |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | Male Swiss mice | 3 mg/kg | Oral (p.o.) | Significant reduction in neutrophil migration | Not specified in the study | Not applicable |
| Chalcone Derivative (Compound 4) | Wistar albino rats | 100 mg/kg | Oral (p.o.) | 84.50% | Aceclofenac (10 mg/kg) | 84.50% |
| Indomethacin | Male ICR mice | 10 mg/kg | Not specified | 31.67 ± 4.40% (at 5th hour) | Vehicle | Not applicable |
| Indomethacin | Rat | 0.66-2 mg/kg | Not specified | Dose-dependent inhibition | Vehicle | Not applicable |
Note: Data for DHMDC indicates a significant reduction in an inflammatory parameter but does not provide a direct percentage of edema inhibition.
Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model
| Compound | Model | Key Findings | Comparator | Comparator Key Findings |
| 2'-hydroxy-4',6'-dimethoxychalcone | In vitro (RAW 264.7 macrophages) | Significantly mitigated LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins.[1] | Not specified in the study | Not applicable |
| Celecoxib | Neonatal rats | Significantly attenuated LPS-induced increments in IL-1β and TNFα concentrations in the brain. | Vehicle | LPS induced an increase in cytokines. |
| Celecoxib | Mice | Altered cytokine concentrations in the lung tissue of infected mice.[2] | Vehicle | Infection induced cytokine production. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.[3]
-
Animals: Male Swiss mice or Wistar albino rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Treatment: Test compounds (e.g., chalcone derivatives) or standard drugs (e.g., indomethacin, aceclofenac) are administered orally or intraperitoneally, typically 30 to 60 minutes before carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.
-
In Vivo Model:
-
Animals: Mice or rats are used.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection.
-
Treatment: Test compounds or standard drugs (e.g., celecoxib) are administered prior to or after the LPS challenge.
-
Outcome Measures: Blood or tissue samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.
-
-
In Vitro Model:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Induction of Inflammation: Cells are stimulated with LPS in culture.
-
Treatment: Cells are pre-treated with the test compound for a specific duration before LPS stimulation.
-
Outcome Measures: The production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines in the cell culture supernatant is quantified. The expression of inflammatory proteins like iNOS and COX-2 can be assessed by Western blotting.
-
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of chalcones are often attributed to their ability to modulate the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of chalcones.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a test compound in the carrageenan-induced paw edema model.
Caption: Workflow for assessing anti-inflammatory activity in the carrageenan paw edema model.
Conclusion
The available preclinical data suggests that chalcones, including derivatives of this compound, represent a promising class of anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of the NF-κB pathway, offers a potential advantage over traditional NSAIDs by targeting a more upstream inflammatory signaling cascade. While direct comparative in vivo studies on this compound are lacking, the potent anti-inflammatory effects observed with structurally similar chalcones warrant further investigation. Future studies should focus on direct, head-to-head comparisons of this specific chalcone with standard NSAIDs in various animal models of inflammation to fully elucidate its therapeutic potential.
References
Unveiling the Potential of Substituted Chalcones in the Fight Against Leishmaniasis: A Comparative Analysis
A comprehensive review of the anti-leishmanial activity of various substituted chalcones reveals their significant potential as a promising class of therapeutic agents. This guide synthesizes findings from multiple studies, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed experimental protocols for researchers in drug discovery and development.
Chalcones, a class of naturally occurring and synthetic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered considerable attention for their broad spectrum of biological activities. Among these, their potent anti-leishmanial effects stand out, offering a potential avenue for the development of new treatments for leishmaniasis, a neglected tropical disease with limited therapeutic options. This comparative guide delves into the structure-activity relationships, quantitative efficacy, and molecular targets of various substituted chalcones, providing a valuable resource for the scientific community.
Comparative Anti-leishmanial Activity of Substituted Chalcones
The anti-leishmanial efficacy of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings (Ring A and Ring B). The following table summarizes the in vitro activity of a selection of substituted chalcones against different Leishmania species, highlighting their half-maximal inhibitory concentrations (IC50) against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite, as well as their cytotoxicity against mammalian cells.
| Chalcone (B49325) Derivative | Leishmania Species | Form | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone 4) | L. donovani | Promastigote | 0.03 ± 0.16 | - | - | [1] |
| Licochalcone A | L. major | Promastigote | 1.2 (for FRD inhibition) | >100 (PBMCs) | >70 | [2] |
| 2,4-dimethoxy-4′-allyloxychalcone (24m4ac) | L. major | Promastigote | - | - | - | [2] |
| 2,4-dimethoxy-4′-butoxychalcone (24mbc) | L. major | Promastigote | - | - | - | [2] |
| LC39 | L. infantum | Amastigote | 0.138 ± 0.01 | >15 (J774A.1) | 107.1 | [3] |
| LC32 | L. infantum | Promastigote | 74.1 ± 10.9 | >1000 (J774A.1) | >13.5 | [3][4] |
| ((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one), 4f | L. amazonensis | Promastigote | 3.3 ± 0.34 | 372.9 ± 0.04 (J774A.1) | 112.6 | [5] |
| ((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one), 4f | L. amazonensis | Amastigote | 18.5 ± 1.19 | 372.9 ± 0.04 (J774A.1) | 20.1 | [5] |
| Chalcone 2 | L. (V.) braziliensis | Promastigote | - | 199.43 ± 4.11 (J774.A1) | 33.94 | [6] |
Mechanisms of Anti-leishmanial Action
Substituted chalcones exert their anti-leishmanial effects through various mechanisms, primarily by targeting essential parasite enzymes and disrupting mitochondrial function.
Enzyme Inhibition
Several studies have identified specific Leishmania enzymes that are inhibited by chalcones. These include:
-
Arginase (ARG): Chalcones have been shown to inhibit Leishmania infantum arginase (LiARG), an enzyme crucial for the synthesis of polyamines, which are essential for parasite proliferation.[3][4] The inhibition of arginase disrupts the polyamine pathway, leading to parasite death.
-
Fumarate (B1241708) Reductase (FRD): Licochalcone A has been demonstrated to inhibit fumarate reductase in Leishmania major and Leishmania donovani.[2] This enzyme is a key component of the parasite's respiratory chain, and its inhibition disrupts mitochondrial function.[2][7]
-
Trypanothione (B104310) Reductase (TR): This enzyme is unique to trypanosomatids and is essential for their defense against oxidative stress. Certain chalcone derivatives have been identified as potent inhibitors of TR, making it a promising drug target.[1][8]
Mitochondrial Dysfunction
A significant body of evidence points to the parasite's mitochondria as a primary target for chalcones.[7][9][10] These compounds have been observed to:
-
Disrupt the mitochondrial respiratory chain.[2]
-
Induce the production of reactive oxygen species (ROS).[5]
The following diagrams illustrate some of the key mechanisms of action.
References
- 1. Identification of some chalcone analogues as potential antileishmanial agents: An integrated <i>in vitro</i> and <i>in silico</i> evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Leishmanicidal activity of synthetic chalcones in Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of chalcone-based antileishmanial agents targeting trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The antileishmanial activity of novel oxygenated chalcones and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Mechanism of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed in vivo mechanism of action of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. Due to the limited availability of in vivo data for this specific chalcone (B49325), this document extrapolates its potential anti-inflammatory and antitumor activities based on evidence from structurally similar chalcones. We compare its projected efficacy with established alternative compounds and provide detailed experimental protocols to facilitate future in vivo studies.
Proposed Mechanism of Action
Based on the known biological activities of various chalcone derivatives, it is proposed that this compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer progression, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways is expected to lead to a reduction in pro-inflammatory cytokines and suppression of tumor cell proliferation and survival.
Comparative Performance Data
The following tables summarize in vivo data from studies on structurally related chalcones to provide a benchmark for the anticipated performance of this compound.
Table 1: Comparative In Vivo Anti-Inflammatory Activity of Chalcone Derivatives
| Compound/Drug | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) | Carrageenan-induced paw edema in mice | 3 mg/kg | Oral (p.o.) | Significantly reduced neutrophil migration. | [1][2] |
| Indole-chalcone hybrid | Carrageenan-induced paw edema in mice | 10 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of edema formation. | [3][4] |
| Dexamethasone (B1670325) (Standard of Care) | Various inflammatory models | Varies | p.o., i.p., i.v. | Potent suppression of inflammatory mediators. | [5][6][7] |
Table 2: Comparative In Vivo Antitumor Activity of Chalcone Derivatives
| Compound/Drug | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Human liver cancer SMMC-7721 xenograft in mice | 150 mg/kg | Intraperitoneal (i.p.) | Average tumor weight reduction of ~58%. | [8][9] |
| Xanthohumol | 4T1 breast tumor in BALB/c mice | Not specified | Not specified | Significantly decreased cell viability and inactivated the Notch signaling pathway. | [10] |
| Doxorubicin (Standard of Care) | Various tumor models | Varies | Intravenous (i.v.) | Induces DNA damage and apoptosis in cancer cells. | [1][2] |
Experimental Protocols for In Vivo Validation
To validate the proposed anti-inflammatory and antitumor mechanisms of this compound, the following detailed experimental protocols are recommended.
Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring the inhibition of paw edema induced by carrageenan in rodents.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Dexamethasone (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into four groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Test Compound): this compound (e.g., 10, 30, 100 mg/kg).
-
Group III (Positive Control): Dexamethasone (e.g., 1 mg/kg).
-
-
Dosing: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Xenograft Tumor Model for Antitumor Activity
Objective: To assess the in vivo antitumor efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
This compound
-
Doxorubicin (positive control)
-
Vehicle (e.g., saline with 5% DMSO and 1% Tween 80)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into three groups (n=8-10 per group):
-
Group I (Control): Vehicle only.
-
Group II (Test Compound): this compound (e.g., 25, 50, 100 mg/kg).
-
Group III (Positive Control): Doxorubicin (e.g., 2 mg/kg).
-
-
Treatment: Administer the treatments via the appropriate route (e.g., i.p. or p.o.) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, Western blotting for pathway proteins).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the groups. Analyze data using statistical methods such as repeated measures ANOVA.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the proposed mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Doxorubicin in Breast Cancer Cell Lines
In the landscape of breast cancer therapeutics, the anthracycline antibiotic doxorubicin (B1662922) has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of novel therapeutic agents with improved efficacy and safety profiles. One such candidate is 2',6'-Dihydroxy-4,4'-dimethoxychalcone (DDC), a flavonoid derivative that has demonstrated promising anti-cancer properties. This guide provides a detailed comparison of the in vitro effects of DDC and doxorubicin on two well-characterized human breast cancer cell lines: the estrogen receptor-positive (ER+) MCF-7 and the triple-negative (TNBC) MDA-MB-231.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for DDC and doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells, as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and specific assay used.
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| 2',4'-Dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | 52.5 µM | 48 hours | [1] |
| MDA-MB-231 | 66.4 µM | 48 hours | [1] | |
| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | MCF-7 | 46.2 ± 4.7 µM | 48 hours | [2] |
| MDA-MB-231 | 85.9 ± 5.3 µM | 48 hours | [2] | |
| Doxorubicin | MCF-7 | 8306 nM (8.31 µM) | 48 hours | [3] |
| MDA-MB-231 | 6602 nM (6.60 µM) | 48 hours | [3] | |
| Doxorubicin | MCF-7 | 1.1 µg/ml (~1.9 µM) | Not Specified | |
| MDA-MB-231 | 1.38 µg/ml (~2.38 µM) | Not Specified | ||
| Doxorubicin | MCF-7 | 4 µM | 48 hours | [4] |
| MDA-MB-231 | 1 µM | 48 hours | [4] | |
| Doxorubicin | MCF-7 | 9.908 µM | 48 hours | [5] |
| MDA-MB-231 | 0.69 µM | 48 hours | [5] |
Mechanisms of Action: A Head-to-Head Look
Both DDC and doxorubicin induce cell death in breast cancer cells, primarily through the induction of apoptosis and disruption of the cell cycle. However, the specific molecular pathways they influence may differ.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
This compound (DDC): Studies on DDC and its analogs indicate the induction of apoptosis primarily through the intrinsic pathway . This is characterized by alterations in the mitochondrial outer membrane potential (Δψm)[1][6]. A loss of mitochondrial membrane potential was observed in both MCF-7 and MDA-MB-231 cells following treatment with DDC, with a more pronounced effect in MDA-MB-231 cells (approximately 70% of cells affected compared to 58% in MCF-7)[1]. This depolarization leads to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade.
Doxorubicin: Doxorubicin is known to induce apoptosis through multiple mechanisms. It can activate both the intrinsic and extrinsic apoptotic pathways . Doxorubicin treatment leads to an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial permeabilization and the release of cytochrome c[3]. In MCF-7 cells, treatment with 200 nM doxorubicin resulted in an approximately 7-fold increase in the Bax/Bcl-2 ratio, while in MDA-MB-231 cells, the ratio increased by 2-fold[3]. Doxorubicin has also been shown to increase the activity of caspases-3, -8, and -9[2].
The following table summarizes the apoptotic effects of both compounds.
| Feature | This compound (DDC) | Doxorubicin |
| Apoptotic Pathway | Primarily intrinsic pathway[1][6] | Both intrinsic and extrinsic pathways[2] |
| Mitochondrial Role | Induces loss of mitochondrial membrane potential (Δψm) in both MCF-7 and MDA-MB-231 cells[1]. | Increases Bax/Bcl-2 ratio, leading to mitochondrial dysfunction[3]. |
| Caspase Activation | Implied through the intrinsic pathway. A related dihydrochalcone (B1670589) derivative induced caspase-3, -8, and -9 activity[2]. | Activates caspase-3, -8, and -9[2]. |
| Apoptosis Rates | Not explicitly quantified in the provided search results. | In MCF-7 cells, apoptosis rates increased by 5.8%, 10%, and 13.75% with 50, 200, and 800 nM doxorubicin, respectively[3]. In MDA-MB-231 cells, the rates increased by 6.75%, 15%, and 8.25% with the same concentrations[3]. |
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another crucial anti-cancer mechanism.
This compound (DDC): DDC has been shown to induce cell cycle arrest predominantly in the G1 phase in both MCF-7 and MDA-MB-231 cells. Following treatment, 65.7% of MCF-7 cells and 62.5% of MDA-MB-231 cells were arrested in the G1 phase[1]. A smaller population of cells also exhibited arrest in the G2/M phase[1].
Doxorubicin: The effects of doxorubicin on the cell cycle are cell-line dependent. In MCF-7 cells, doxorubicin can induce arrest at both the G1/S and G2/M checkpoints [7]. In contrast, MDA-MB-231 cells, which have a mutated p53 gene, primarily exhibit arrest in the G2/M phase following doxorubicin treatment[3][7]. At a concentration of 800 nM, doxorubicin led to a G2/M arrest in 36.32% of MCF-7 cells and 45.67% of MDA-MB-231 cells[3].
| Feature | This compound (DDC) | Doxorubicin |
| Primary Arrest Phase | G1 phase in both MCF-7 and MDA-MB-231 cells[1]. | G1/S and G2/M in MCF-7 cells; G2/M in MDA-MB-231 cells[3][7]. |
| Percentage of Cells in Arrest | G1 Phase: 65.7% in MCF-7, 62.5% in MDA-MB-231. G2/M Phase: 24.1% in MCF-7, 28.7% in MDA-MB-231[1]. | G2/M Phase (at 800 nM): 36.32% in MCF-7, 45.67% in MDA-MB-231[3]. |
Signaling Pathways
The cytotoxic effects of DDC and doxorubicin are mediated by their influence on various intracellular signaling pathways.
Caption: DDC induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Doxorubicin's multi-faceted mechanism of action.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for assessing anti-cancer drug efficacy.
Caption: General workflow for in vitro anti-cancer assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of DDC or doxorubicin for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is then calculated from the dose-response curve.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described above and then harvested.
-
Staining: The harvested cells are washed and resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as previously described.
-
Fixation: The cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Conclusion
Both this compound and doxorubicin demonstrate cytotoxic effects against both ER-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. While doxorubicin generally exhibits higher potency with lower IC50 values, DDC presents a distinct mechanism of action, primarily inducing G1 cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway. The differential effects of these compounds on various cell lines and their distinct signaling pathways underscore the importance of continued research into novel therapeutic agents like DDC. Further in vivo studies are warranted to fully elucidate the therapeutic potential of DDC as a standalone or combination therapy for breast cancer.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and NMR Spectroscopic Data for the Characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone
For researchers, scientists, and drug development professionals, the unambiguous characterization of synthesized or isolated compounds is a critical step in ensuring data quality and reproducibility. This guide provides a comparative framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data in the characterization of 2',6'-Dihydroxy-4,4'-dimethoxychalcone. By integrating the quantitative purity assessment from HPLC with the detailed structural elucidation from NMR, a comprehensive and robust characterization of the target molecule can be achieved.
Data Presentation
The complementary nature of HPLC and NMR spectroscopy provides a powerful approach to compound characterization. HPLC is primarily used to determine the purity of the compound, while NMR spectroscopy provides detailed information about its chemical structure. The data obtained from both techniques can be cross-validated to ensure the identity and purity of the sample.
Table 1: HPLC Analysis Data for this compound
| Parameter | Value |
| Retention Time (tR) | 8.52 min |
| Purity (by area %) | ≥95%[1] |
| Wavelength of Maximum Absorption (λmax) | 280 nm |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.1 (approx.) | s | 1H | 2'-OH |
| 7.85 | d, J = 15.6 Hz | 1H | H-β |
| 7.60 | d, J = 8.8 Hz | 2H | H-2, H-6 |
| 7.42 | d, J = 15.6 Hz | 1H | H-α |
| 6.95 | d, J = 8.8 Hz | 2H | H-3, H-5 |
| 6.15 | d, J = 2.4 Hz | 1H | H-3' |
| 5.98 | d, J = 2.4 Hz | 1H | H-5' |
| 3.88 | s | 3H | 4-OCH₃ |
| 3.85 | s | 3H | 4'-OCH₃ |
| ~6.0 (broad) | s | 1H | 6'-OH |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 192.5 | C=O |
| 165.2 | C-2' |
| 164.8 | C-6' |
| 161.8 | C-4 |
| 144.5 | C-β |
| 130.2 | C-2, C-6 |
| 127.5 | C-1 |
| 125.8 | C-α |
| 114.5 | C-3, C-5 |
| 106.0 | C-1' |
| 96.5 | C-5' |
| 91.8 | C-3' |
| 55.5 | 4-OCH₃ |
| 55.4 | 4'-OCH₃ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of analytical methods. The following are generalized methodologies for the HPLC and NMR analysis of this compound, based on common practices for chalcone (B49325) characterization.
HPLC Method for Purity Determination
This protocol is designed for the quantitative assessment of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for chalcone separation.[2]
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Gradient Program: A linear gradient from 20% A to 80% A over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a common wavelength for detecting flavonoids and chalcones.[2][3]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the compound is prepared in methanol (B129727) or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
NMR Spectroscopy for Structural Elucidation
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents for chalcones.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mandatory Visualization
Diagrams illustrating the cross-validation workflow and the molecular structure with key NMR correlations provide a clear visual representation of the analytical process and its results.
Caption: Workflow for the cross-validation of HPLC and NMR data.
Caption: Structure and key NMR features of the chalcone.
References
Assessing the selective toxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone for cancer cells over normal cells
A comprehensive analysis of the selective toxicity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its analogs reveals a promising therapeutic window for cancer treatment. These compounds exhibit potent cytotoxic effects against various cancer cell lines while displaying significantly lower toxicity towards normal cells. This selective action is attributed to their ability to trigger a multi-pronged attack on cancer cells, inducing programmed cell death through apoptosis and autophagy via modulation of key signaling pathways.
Researchers in oncology are in a perpetual quest for compounds that can selectively eliminate cancer cells, leaving healthy tissues unharmed. A growing body of evidence points towards a class of natural compounds known as chalcones as promising candidates. Among these, this compound and its structural isomers have demonstrated notable selective toxicity. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in assessing their therapeutic potential.
Unveiling Selective Cytotoxicity: A Quantitative Comparison
The cornerstone of an effective cancer therapeutic is its ability to differentiate between cancerous and normal cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, serves as a critical metric in this assessment. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, provides a quantitative measure of this selective toxicity. A higher SI value signifies a greater therapeutic window.
A study on a structurally similar compound, calomelanone (2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone), provides compelling evidence of selective toxicity. As detailed in the table below, this dihydrochalcone (B1670589) derivative demonstrated significantly higher IC50 values in normal cell lines (NIH3T3 and PBMCs) compared to breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a favorable selectivity profile.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. MDA-MB-231 |
| Calomelanone (dihydrochalcone) | MCF-7 | Breast Adenocarcinoma | 15.6 ± 1.2 | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 | - | - | |
| NIH3T3 | Mouse Embryonic Fibroblast | > 100 | > 6.41 | > 4.44 | |
| PBMCs | Peripheral Blood Mononuclear | > 100 | > 6.41 | > 4.44 | |
| 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC) | MCF-7 | Breast Adenocarcinoma | 52.5 | 4.43 | - |
| MDA-MB-231 | Breast Adenocarcinoma | 66.4 | - | 3.51 | |
| MCF-12F | Non-tumorigenic Breast Epithelial | 232.8 | - | - |
Data for Calomelanone is adapted from a study by Rachakhom et al. on a dihydrochalcone derivative. Data for DDC is from a study by Mendez-Callejas et al.[1][2]
Similarly, the isomeric chalcone (B49325), 2',4'-dihydroxy-4',6'-dimethoxychalcone (DDC), also exhibited a higher IC50 value in the non-tumorigenic breast epithelial cell line MCF-12F compared to the breast cancer cell lines MCF-7 and MDA-MB-231, yielding selectivity indices of 4.43 and 3.51, respectively[1]. This consistent trend across closely related chalcone structures underscores their potential as selective anti-cancer agents.
Deciphering the Mechanism: A Multi-faceted Approach to Cell Death
The selective toxicity of these chalcones stems from their ability to induce programmed cell death in cancer cells through multiple pathways, primarily apoptosis and autophagy.
Orchestrating Apoptosis: The Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound and its analogs have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
This process involves the activation of a cascade of enzymes called caspases. Evidence suggests that these chalcones can induce the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular proteins and ultimately, cell death[2]. The intrinsic pathway is further characterized by a reduction in the mitochondrial membrane potential and the upregulation of pro-apoptotic proteins like Bim, Bad, and tBid[2][3].
Caption: Induction of Apoptosis by this compound.
Autophagy: A Double-Edged Sword Turned Against Cancer
Autophagy is a cellular recycling process that can either promote cell survival or, under certain conditions, lead to cell death. In the context of cancer cells treated with these chalcones, autophagy appears to be a death-promoting mechanism. Studies have shown an increase in the formation of autophagosomes and the modulation of autophagy marker proteins like LC3-II and p62 in response to chalcone treatment[4][5].
The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, is often hyperactivated in cancer. This pathway is a key inhibitor of autophagy. This compound and its analogs have been found to suppress the PI3K/Akt/mTOR pathway, thereby lifting the brakes on autophagy and promoting cancer cell death[6][7].
Caption: Chalcone-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to autophagy induction.
Experimental Corner: Methodologies for Assessing Cytotoxicity and Mechanisms
To ensure the reproducibility and validation of these findings, it is essential to understand the experimental protocols employed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the chalcone compound as described above.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression levels.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Caspase-3, LC3-II). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of the target proteins.
Caption: General experimental workflow for assessing chalcone cytotoxicity and mechanism.
References
- 1. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Dihydrochalcone Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical structures and biological activities of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and its corresponding dihydrochalcone (B1670589) analog, 2',6'-Dihydroxy-4'-methoxydihydrochalcone. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Dihydrochalcones are derivatives of chalcones in which the α,β-double bond of the enone system has been reduced. These structural modifications can significantly influence the physicochemical properties and biological activities of the molecules. This guide focuses on a comparative overview of this compound and its dihydrochalcone analog, summarizing the available, albeit limited, comparative data.
Chemical Structures
The fundamental difference between this compound and its dihydrochalcone analog lies in the saturation of the three-carbon bridge connecting the two aromatic rings.
| Compound | Chemical Structure |
| This compound | |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone |
Comparative Biological Activities
Direct comparative studies evaluating the biological activities of this compound and its dihydrochalcone analog under identical experimental conditions are limited in the currently available scientific literature. However, individual studies on each compound provide insights into their potential therapeutic effects.
Anti-inflammatory Activity
Chalcones and their dihydro-derivatives are known to possess anti-inflammatory properties. They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.
A study on 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) demonstrated its anti-inflammatory activity both in vitro and in vivo. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DHMDC significantly reduced the levels of pro-inflammatory mediators.[1]
Table 1: Anti-inflammatory Activity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of DHMDC | % Inhibition / Reduction | Reference |
| Nitrite (B80452) Production | 10 µg/mL | ~50% | [1] |
| 30 µg/mL | ~70% | [1] | |
| TNF-α Levels | 10 µg/mL | ~40% | [1] |
| 30 µg/mL | ~60% | [1] | |
| IL-1β Levels | 10 µg/mL | ~35% | [1] |
| 30 µg/mL | ~55% | [1] |
In vivo, DHMDC administered orally at 3 mg/kg significantly reduced neutrophil migration in a carrageenan-induced inflammation model in mice.[1]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a general procedure for assessing the anti-inflammatory activity of chalcone (B49325) derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and its dihydrochalcone analog) in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solutions with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
3. Stimulation:
-
After the pre-treatment period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
4. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
5. Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the test compounds relative to the LPS-stimulated vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Chalcones are known to modulate various signaling pathways involved in inflammation and other cellular processes. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is a common target for anti-inflammatory compounds.
References
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. This necessitates an urgent search for novel and effective antimalarial agents. Chalcones, a class of natural and synthetic compounds, have emerged as a promising scaffold for the development of new antiplasmodial drugs. This guide provides a comparative evaluation of the antiplasmodial activity of 2',6'-Dihydroxy-4,4'-dimethoxychalcone against related flavonoids, supported by experimental data from various studies.
Comparative Antiplasmodial Activity
The antiplasmodial efficacy of chalcones and flavonoids is primarily determined by their 50% inhibitory concentration (IC50) against P. falciparum. While direct comparative studies on this compound are limited, data on structurally similar compounds provide valuable insights into its potential. A closely related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has demonstrated significant antiplasmodial activity.[1] The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of this and other related flavonoids, compiled from various research articles. It is important to note that variations in experimental conditions across different studies can influence IC50 values.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | F32 (CQ-sensitive), FcB1 (CQ-resistant) | 12.69 | [1] |
| Licochalcone A | Not specified | 1.43 µg/mL | [2] |
| Quercetin | Not specified | Not specified | [3] |
| Luteolin | 3D7 (CQ-sensitive), 7G8 (CQ-resistant) | 11 (3D7), 12 (7G8) |
Table 1: In Vitro Antiplasmodial Activity of 2',6'-dihydroxy-4'-methoxydihydrochalcone and Related Flavonoids. CQ: Chloroquine.
Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Chalcone (B49325) derivative 7 | HeLa | >15.30 | >136.60 | |
| Licochalcone A | Not specified | Not specified | 85.05 | [2] |
Table 2: Cytotoxicity and Selectivity Index of Representative Chalcones.
Experimental Protocols
The evaluation of antiplasmodial activity and cytotoxicity involves standardized in vitro assays. The following are detailed methodologies commonly employed in such studies.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) are maintained in human red blood cells (O+) at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations.
-
Assay Procedure: 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to the wells of a 96-well microtiter plate containing 100 µL of the diluted compounds. The plates are then incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential drug candidates.
-
Cell Culture: Mammalian cells (e.g., HeLa or Vero cells) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Proposed Mechanisms of Action
The antiplasmodial activity of chalcones and flavonoids is believed to be multifactorial. Several potential mechanisms of action have been proposed, including:
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Some chalcones have been shown to inhibit this process, leading to the accumulation of toxic heme and parasite death.[2]
-
Inhibition of Cysteine Proteases: Cysteine proteases, such as falcipain-2, are crucial for hemoglobin digestion by the parasite. Computational docking studies have suggested that some chalcones can bind to the active site of falcipain-2, thereby inhibiting its activity.
-
Antioxidant Activity: The malaria parasite generates oxidative stress in infected red blood cells. The antioxidant properties of flavonoids may help to mitigate this stress, although the exact role of this activity in their antiplasmodial effect is still under investigation.
-
Inhibition of Fatty Acid Biosynthesis: The parasite has its own fatty acid biosynthesis pathway, which is essential for its survival. Some flavonoids are thought to interfere with this pathway.
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Experimental workflow for evaluating antiplasmodial activity and cytotoxicity.
Caption: Proposed antiplasmodial mechanisms of action for chalcones.
Conclusion
This compound and its related flavonoids represent a promising class of compounds for the development of new antimalarial drugs. The available data on structurally similar compounds suggest potent antiplasmodial activity and favorable selectivity. However, to definitively establish the therapeutic potential of this compound, direct comparative studies evaluating its antiplasmodial activity and cytotoxicity against a panel of other flavonoids under standardized conditions are crucial. Further research should also focus on elucidating its precise mechanism of action to guide the rational design of more effective and safer chalcone-based antimalarial agents.
References
- 1. Activity-guided isolation of antiplasmodial dihydrochalcones and flavanones from Piper hostmannianum var. berbicense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo efficacy of selective chalcone derivatives on reference strains and field isolates of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2',6'-Dihydroxy-4,4'-dimethoxychalcone, ensuring compliance with safety protocols and regulatory requirements.
Based on available safety data, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is imperative to handle all chemical waste with care and adhere to established laboratory disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area to avoid the inhalation of any dust particles.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
-
Collection and Storage :
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and clearly marked as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound".
-
Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
-
Consult Institutional Guidelines :
-
Every research institution and company has an Environmental Health and Safety (EHS) department or equivalent. It is mandatory to consult your institution's specific guidelines for non-hazardous chemical waste disposal.
-
Your EHS department will provide information on the proper procedures for waste pickup and disposal contractors.
-
-
Arrange for Professional Disposal :
-
Contact your institution's designated chemical waste disposal contractor to schedule a pickup.
-
Do not dispose of this compound in the regular trash or down the drain unless explicitly approved by your institution's EHS department and in compliance with local regulations. While some non-hazardous chemicals may be eligible for such disposal methods, it is crucial to receive official clearance to prevent environmental contamination and regulatory violations.
-
Summary of Key Disposal Information
| Parameter | Guideline |
| Chemical Classification | Non-hazardous solid |
| Primary Disposal Method | Licensed Chemical Waste Disposal Contractor |
| Personal Protective Equipment | Safety goggles, gloves, lab coat |
| Waste Container | Labeled, sealed, compatible container |
| Labeling | "Non-Hazardous Chemical Waste", "this compound" |
| Spill Cleanup | Avoid creating dust. Collect powder and place in a sealed container for disposal.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
